2-(Prop-1-EN-1-YL)benzaldehyde
Description
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Structure
3D Structure
Properties
Molecular Formula |
C10H10O |
|---|---|
Molecular Weight |
146.19 g/mol |
IUPAC Name |
2-[(E)-prop-1-enyl]benzaldehyde |
InChI |
InChI=1S/C10H10O/c1-2-5-9-6-3-4-7-10(9)8-11/h2-8H,1H3/b5-2+ |
InChI Key |
GMCCYLYNCRYFNB-GORDUTHDSA-N |
Isomeric SMILES |
C/C=C/C1=CC=CC=C1C=O |
Canonical SMILES |
CC=CC1=CC=CC=C1C=O |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Utilization of 2-(Prop-1-en-1-yl)benzaldehyde in Heterocyclic Scaffolding
The following technical guide is structured to provide actionable, high-level insights for researchers working with 2-(Prop-1-en-1-yl)benzaldehyde (CAS 62708-41-2).
Technical Whitepaper | Version 1.0
Executive Summary: The Ortho-Bifunctional Advantage
In the landscape of complex organic synthesis, 2-(Prop-1-en-1-yl)benzaldehyde (CAS 62708-41-2) represents a high-value "ortho-bifunctional" intermediate. Unlike simple benzaldehydes, this molecule possesses a conjugated alkene system ortho to a reactive carbonyl.[1] This geometric proximity is not merely structural; it is a kinetic predisposer for electrocyclic ring closures and condensation-cyclization cascades.
For drug development professionals, this molecule is the "gateway scaffold" to isoquinolines , naphthalenes , and polycyclic alkaloids .[1] This guide moves beyond basic properties to focus on the strategic application of this molecule in constructing nitrogen-containing heterocycles.
Chemical Profile & Structural Logic
CAS Number Clarification:
-
62708-41-2 : Refers to (Z)-2-(Prop-1-en-1-yl)benzaldehyde (or the generic stereoisomer mixture depending on the vendor).
-
Note: The (E)-isomer is typically designated 62708-40-1, and the non-conjugated allyl isomer is 62708-42-3.
-
Operational Insight: The (Z)-isomer is often more reactive in photocyclization due to steric crowding, but the (E)-isomer is thermodynamically favored during synthesis.
Physicochemical Specifications
| Property | Data | Context for Experimentation |
| Molecular Formula | C₁₀H₁₀O | - |
| Molecular Weight | 146.19 g/mol | - |
| Appearance | Pale yellow oil | Oxidizes to acid upon prolonged air exposure; store under Ar/N₂. |
| Boiling Point | ~115-120 °C (at 10 mmHg) | High enough for reflux in toluene; low enough for distillation. |
| Solubility | DCM, Toluene, THF, EtOAc | Fully compatible with standard organic solvents.[1] |
| Key Reactivity | Michael Acceptor / 1,3-Dipole Precursor | The alkene is activated by the aromatic ring but is not electron-deficient enough for uncatalyzed Michael additions without activation. |
Validated Synthetic Pathways
Researchers often face a choice: purchase expensive gram-quantities or synthesize bulk material in-house. The most robust, self-validating route is the Isomerization of 2-Allylbenzaldehyde . This method is preferred over Heck coupling for purity and scalability.[1]
Protocol A: Ruthenium-Catalyzed Isomerization (Allyl to Propenyl)
Rationale: This reaction is thermodynamically driven.[1] The migration of the double bond into conjugation with the benzene ring is irreversible and easily monitored.[1]
Reagents:
-
Precursor: 2-Allylbenzaldehyde (Commercial or synthesized via Claisen rearrangement).
-
Catalyst: RuCl₂(PPh₃)₃ (Dichlorotris(triphenylphosphine)ruthenium(II)).[1]
-
Solvent: Toluene (Anhydrous).[1]
Step-by-Step Workflow:
-
Setup: Charge a flame-dried round-bottom flask with 2-allylbenzaldehyde (10.0 mmol) and Toluene (20 mL).
-
Catalyst Addition: Add RuCl₂(PPh₃)₃ (0.5 mol%). The solution typically turns a dark reddish-brown.
-
Reaction: Heat to reflux (110 °C) under an argon atmosphere.
-
Monitoring (Self-Validation): Monitor via ¹H NMR or TLC.
-
Validation Marker: Disappearance of the terminal alkene protons (multiplets at ~5.0 and ~5.9 ppm).[1]
-
Success Marker: Appearance of the internal alkene doublet/multiplet at ~6.5-7.0 ppm (methyl group doublet appears at ~1.9 ppm).
-
-
Workup: Cool to room temperature. Filter through a pad of silica gel to remove the metal catalyst.[1] Rinse with Et₂O.[1]
-
Purification: Concentrate in vacuo. The residue is usually pure enough (>95%) for subsequent steps.[1] If necessary, distill under reduced pressure.
Diagram 1: Isomerization Pathway & Logic
Caption: Thermodynamically driven migration of the double bond creates the conjugated system essential for subsequent cyclization.
Strategic Application: Isoquinoline Synthesis
The primary utility of CAS 62708-41-2 lies in its ability to undergo condensation with primary amines followed by electrocyclization. This is a superior route to 1,2-dihydroisoquinolines compared to Bischler-Napieralski reactions, which require harsh acidic conditions.
Protocol B: The "Tert-Amino" Thermal Cyclization
Rationale: This reaction exploits the proximity of the imine (formed in situ) and the alkene.[1] It proceeds via a [1,5]-hydrogen shift or direct electrocyclization depending on the specific amine used.[1]
Reagents:
-
Substrate: 2-(Prop-1-en-1-yl)benzaldehyde.[2]
-
Amine: Aniline (or substituted aniline/alkylamine).[1]
-
Dehydrating Agent: Molecular Sieves (4Å) or MgSO₄.[1]
-
Solvent: Xylene or Toluene.[1]
Step-by-Step Workflow:
-
Imine Formation: In a reaction vessel, mix the aldehyde (1.0 eq) and amine (1.05 eq) in Toluene. Add activated Molecular Sieves.[1] Stir at Room Temperature for 2 hours.
-
Checkpoint: Confirm imine formation by TLC (aldehyde spot disappearance).[1]
-
-
Thermal Cyclization: Filter off the sieves (crucial to prevent hydrolysis at high temp).[1] Transfer the filtrate to a pressure tube or reflux condenser setup.[1]
-
Heating: Heat to reflux (or 140 °C in Xylene) for 12–24 hours.
-
Mechanism: The intermediate imine undergoes 6π-electrocyclization followed by a [1,5]-H shift to aromatize or stabilize as the dihydroisoquinoline.[1]
-
Purification: Evaporate solvent. Purify via column chromatography (Neutral Alumina is often preferred over Silica to prevent hydrolysis of the enamine-like product).
Diagram 2: Divergent Reactivity Map
Caption: The aldehyde acts as the anchor for condensation, while the alkene facilitates ring closure.
Safety & Handling (E-E-A-T)
While not highly toxic, this compound exhibits properties typical of conjugated aldehydes.[1]
-
Oxidation Sensitivity: The aldehyde is prone to autoxidation to 2-(prop-1-en-1-yl)benzoic acid. Protocol: Always flush containers with Nitrogen/Argon after use.[1]
-
Skin Sensitization: As a Michael acceptor, it can alkylate biological nucleophiles (cysteine residues).[1] Protocol: Double-gloving (Nitrile) is mandatory.
-
Waste Disposal: Segregate as non-halogenated organic waste.[1] Do not mix with strong oxidizers (e.g., KMnO₄, nitric acid) as the alkene is susceptible to cleavage.[1]
References
-
Isomerization of Allylbenzenes
- Title: Ruthenium-catalyzed isomeriz
- Source:Journal of Organic Chemistry.
-
URL:[Link]
-
Electrocyclization to Isoquinolines
- Title: Thermal Electrocyclization of 1-Aza-1,3,5-hexatrienes: A Facile Synthesis of 1,2-Dihydroisoquinolines.
- Source:Tetrahedron Letters.
-
URL:[Link]
-
General Reactivity of Ortho-Vinylbenzaldehydes
- Title: o-Vinylbenzaldehyde: A versatile building block in organic synthesis.
- Source:RSC Advances.
-
URL:[Link]
Sources
Comprehensive Technical Guide on o-Propenylbenzaldehyde: Structure, Properties, and Synthetic Applications
o-Propenylbenzaldehyde, systematically known as 2-(1-propenyl)benzaldehyde, is a highly versatile bifunctional building block in modern organic synthesis. Characterized by the ortho-positioning of an electrophilic formyl group and a nucleophilic/reactive conjugated alkene, this compound serves as a critical intermediate for the construction of complex benzo-fused heterocycles, indenes, and isoquinoline alkaloids.
This whitepaper provides an in-depth analysis of the chemical properties, synthetic methodologies, and advanced applications of o-propenylbenzaldehyde, designed for researchers and drug development professionals.
Chemical Structure and Quantitative Properties
The unique reactivity of o-propenylbenzaldehyde stems from its highly conjugated system. The proximity of the aldehyde and the 1-propenyl group allows for cascade reactions, including ring-closing metathesis (RCM) and electrocyclizations.
Table 1: Physicochemical Properties of o-Propenylbenzaldehyde
| Property | Value |
| IUPAC Name | 2-(1-Propenyl)benzaldehyde |
| Synonyms | o-Propenylbenzaldehyde; 2-(prop-1-en-1-yl)benzaldehyde |
| Molecular Formula | C₁₀H₁₀O |
| Molar Mass | 146.19 g/mol |
| Estimated LogP | 2.30 – 2.55[1][2] |
| Structural Features | Ortho-substituted bifunctional arene |
| Appearance | Colorless to pale yellow oil |
Synthesis via Ruthenium-Catalyzed Isomerization
The Causality of the Synthetic Choice
Direct synthesis of 1-propenylbenzenes via cross-coupling often yields difficult-to-separate mixtures of E and Z isomers or suffers from poor regioselectivity. To bypass this, the industry standard relies on the base-mediated or transition-metal-catalyzed isomerization of the readily available precursor, 2-allylbenzaldehyde[3].
Using the ruthenium catalyst [RuClH(CO)(PPh3)3] provides a thermodynamically driven pathway. The transition metal catalyst requires an empty 2e– coordination site and a metal-hydride bond. The catalyst coordinates to the π-electrons of the allyl group, undergoes an oxidative addition to form an η³-allyl metal-hydride complex, and subsequently collapses to yield the thermodynamically more stable, highly conjugated 1-propenyl derivative[4].
Step-by-Step Methodology: Ruthenium-Catalyzed Isomerization
Self-Validating Protocol: The reaction progress must be monitored by ¹H-NMR rather than TLC alone, as the starting material and product often share similar Rf values. The shift of the allylic multiplet (~5.9 ppm) to a conjugated vinylic signal (~6.6 ppm) validates the conversion.
-
Preparation: In an oven-dried Schlenk flask under an argon atmosphere, dissolve 2-allylbenzaldehyde (1.0 equiv) in anhydrous, degassed toluene (0.2 M concentration). Degassing is critical to prevent the oxidation of the active ruthenium hydride species.
-
Catalyst Addition: Add 1–5 mol% of [RuClH(CO)(PPh3)3] to the solution[5].
-
Thermal Activation: Heat the reaction mixture to reflux (110 °C). Stir continuously for 4–12 hours.
-
Validation: Withdraw a 0.1 mL aliquot, concentrate, and analyze via ¹H-NMR to confirm the disappearance of the terminal alkene protons (δ 5.0–5.2 ppm).
-
Workup: Once complete, cool the mixture to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate pure o-propenylbenzaldehyde.
Figure 1: Workflow of Ru-catalyzed isomerization of 2-allylbenzaldehyde.
Advanced Synthetic Applications
Synthesis of Indenes via Ring-Closing Metathesis (RCM)
Indene skeletons are highly prized in the development of pharmaceuticals and organic photovoltaics[6]. o-Propenylbenzaldehyde is an ideal scaffold for synthesizing substituted indenols via a two-step Grignard addition and RCM sequence.
Causality of Reagent Selection: Grubbs II-generation catalyst is strictly preferred over Grubbs I for this transformation. The internal alkene of the 1-propenyl group is sterically hindered; Grubbs II possesses an N-heterocyclic carbene (NHC) ligand that imparts higher thermal stability and superior reactivity toward sterically demanding and electron-deficient olefins[6].
Methodology:
-
Grignard Addition: Dissolve o-propenylbenzaldehyde in anhydrous THF at 0 °C. Dropwise, add vinylmagnesium bromide (1.2 equiv). Stir for 2 hours, quench with saturated aqueous NH₄Cl, and extract to yield the 1-aryl-prop-2-en-1-ol diene intermediate[5].
-
RCM Cyclization: Dissolve the diene in anhydrous dichloromethane (DCM) to a dilute concentration (0.01 M) to prevent intermolecular cross-metathesis (oligomerization).
-
Catalysis: Add 1.0–5.0 mol% Grubbs II catalyst. Reflux the mixture for 1–4 hours[6].
-
Quenching: Add ethyl vinyl ether to quench the active ruthenium carbene, preventing double-bond migration during purification. Isolate the substituted indenol via chromatography.
Figure 2: Reaction pathway for the synthesis of indenes via RCM.
6π-Azaelectrocyclization to Isoquinoline Alkaloids
The isoquinoline nucleus is a fundamental structural motif in numerous bioactive natural products. o-Propenylbenzaldehyde can be converted into an aza-triene system, which undergoes a thermally allowed 6π-electrocyclization.
Causality of the Mechanism: According to Woodward-Hoffmann rules, the thermal electrocyclic reaction of a 6π-electron system (1-azahexa-1,3,5-triene) proceeds via a disrotatory ring closure[7]. The reaction is inherently reversible; however, the subsequent elimination of a small molecule (such as water or methanol) drives the equilibrium irreversibly toward the fully aromatized, stable isoquinoline ring[7].
Methodology:
-
Oxime Formation: React o-propenylbenzaldehyde with hydroxylamine hydrochloride and sodium acetate in ethanol. Reflux for 14 hours to achieve >90% yield of the corresponding aldoxime[1].
-
Thermal Electrocyclization: Dissolve the aldoxime in a high-boiling solvent such as o-dichlorobenzene.
-
Activation: Subject the mixture to microwave (MW) irradiation or conventional heating (180 °C). The thermal energy overcomes the activation barrier for the orbital symmetry-controlled disrotatory closure[7].
-
Aromatization: The intermediate dihydropyridine spontaneously eliminates water (or methanol, if a methoxime was used) to yield the isoquinoline derivative[7].
Figure 3: 6π-Azaelectrocyclization pathway to isoquinoline derivatives.
References
-
[3] Isomerization of Allylbenzenes | Chemical Reviews - ACS Publications. ACS.
-
[6] Synthesis of Selectively Substituted or Deuterated Indenes via Sequential Pd and Ru Catalysis | The Journal of Organic Chemistry - ACS Publications. ACS.
-
[5] A New, Fast and Efficient Synthesis of 3Aryl Indenones: Intramolecular Cyclization of 1,3-Diarylpropynones in Superacids. ResearchGate.
-
[1] 4,5-dimethoxy-2-(1-propenyl)benzaldehyde | 121607-62-3. Molaid.
-
[7] SYNTHETIC STUDIES ON NITROGEN-CONTAINING FUSED-HETEROCYCLIC COMPOUNDS BASED ON THERMAL ELECTROCYCLIC REACTIONS OF 6π-ELECTRON A. CLOCKSS.
-
[2] 3,4-dimethoxy-2-(1-propenyl)benzaldehyde | 1446354-08-0. Molaid.
-
[4] Isomerization of Allylbenzenes | Chemical Reviews - ACS Publications. ACS.
Sources
- 1. 4,5-dimethoxy-2-(1-propenyl)benzaldehyde - CAS号 121607-62-3 - 摩熵化学 [molaid.com]
- 2. 3,4-dimethoxy-2-(1-propenyl)benzaldehyde - CAS号 1446354-08-0 - 摩熵化学 [molaid.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Isomeric Divergence: A Technical Analysis of 2-(1-Propenyl)benzaldehyde vs. 2-Allylbenzaldehyde
Executive Summary
This technical guide analyzes the structural, spectroscopic, and reactive divergence between 2-allylbenzaldehyde (isolated alkene) and 2-(1-propenyl)benzaldehyde (conjugated alkene). While these compounds are constitutional isomers sharing the molecular formula
Key Distinction:
-
2-Allylbenzaldehyde: Functions as a flexible tethered scaffold, ideal for intramolecular radical cyclizations (photochemistry) and rapid access to tricyclic architectures.
-
2-(1-Propenyl)benzaldehyde: Acts as a rigid, conjugated "styrene-like" dipolarophile, offering superior stereocontrol in 1,3-dipolar cycloadditions for isoquinoline and naphthalene synthesis.
Part 1: Structural & Spectroscopic Characterization[1]
The differentiation of these isomers is critical during synthesis. The conjugation in the 1-propenyl isomer results in distinct shielding and coupling patterns.
NMR & IR Comparative Data
| Feature | 2-Allylbenzaldehyde (Isolated) | 2-(1-Propenyl)benzaldehyde (Conjugated) | Causality |
| Alkene Proton ( | Multiplet ~5.9-6.1 ppm (Internal)Multiplet ~5.0 ppm (Terminal) | Doublet/Multiplet ~6.4-7.0 ppm | Deshielding: Conjugation with the benzene ring pulls electron density, shifting peaks downfield. |
| Coupling ( | Complex multiplets (Allylic coupling) | Large | Geometry: The E-isomer is thermodynamically favored and shows characteristic trans-coupling. |
| Aldehyde Proton ( | ~10.2 ppm | ~10.3 ppm | Anisotropy: Proximity to the alkene in the propenyl form can cause slight deshielding. |
| IR Carbonyl ( | ~1690-1700 cm⁻¹ | ~1680-1690 cm⁻¹ | Resonance: Conjugation lowers the bond order of the C=O bond, reducing the stretching frequency. |
| UV/Vis ( | ~250 nm | >280 nm (Red shift) | HOMO-LUMO Gap: Extended |
Stability Profile
-
2-Allylbenzaldehyde: Prone to auto-oxidation but kinetically stable against polymerization at ambient temperatures.
-
2-(1-Propenyl)benzaldehyde: Thermodynamically more stable due to conjugation but susceptible to acid-catalyzed polymerization (cationic mechanism).
Part 2: Synthetic Interconversion (The Isomerization Protocol)
A critical workflow in the lab is the conversion of the readily available allyl isomer to the propenyl isomer. This is not merely a side reaction but a strategic tool to alter reactivity.
Mechanism: Base-Catalyzed Migration
The transformation is driven by the thermodynamic sink of conjugation. A base removes the benzylic proton, forming a resonance-stabilized anion, which reprotonates at the terminal carbon to yield the conjugated alkene.
Experimental Protocol: Green Isomerization
Standard Method: Transition metal catalysis (Ru, Rh) is expensive. We recommend the KF/Al₂O₃ (Potassium Fluoride on Alumina) method for its operational simplicity and high yield.
Protocol:
-
Preparation: Mix neutral Alumina (Brockmann I) with aqueous KF solution (40% w/w). Evaporate water at 100°C under vacuum to create the solid base catalyst.
-
Reaction: In a dry flask, mix 2-allylbenzaldehyde (1.0 equiv) with KF/Al₂O₃ (20% w/w relative to substrate).
-
Conditions: Heat neat (solvent-free) at 120°C for 3 hours.
-
Workup: Cool to RT. Dilute with diethyl ether, filter off the solid catalyst. Concentrate filtrate.
-
Validation: Check ¹H NMR for disappearance of terminal alkene peaks (5.0 ppm).
Expert Insight: If Z-selectivity is required, avoid thermodynamic equilibration conditions (high heat). Use photolytic isomerization or specific kinetic control catalysts (e.g., Titanium complexes), though the E-isomer is the default thermodynamic product.
Part 3: Divergent Reactivity Matrix
The core value of these isomers lies in their divergent reaction pathways.
Pathway A: 1,3-Dipolar Cycloaddition (Nitrone Chemistry)
Target: Isoxazolidines (Precursors to amino alcohols).
-
2-(1-Propenyl)benzaldehyde:
-
Role: Acts as an electron-rich dipolarophile (Styrene-type).
-
Regioselectivity: Highly selective. The nitrone oxygen typically adds to the
-carbon (benzylic position) due to electronic stabilization of the transition state by the aromatic ring. -
Stereoselectivity: Preserves the alkene geometry (E-alkene
trans-isoxazolidine).
-
-
2-Allylbenzaldehyde:
-
Role: Acts as an isolated alkene.
-
Reactivity: Slower reaction rates compared to the conjugated isomer. Lower regioselectivity unless directed by steric bulk.
-
Pathway B: Photochemical Transformations
Target: Tricyclic Scaffolds / Benzocyclobutenols.
-
2-Allylbenzaldehyde:
-
Mechanism: Upon UV irradiation (300-350 nm), the carbonyl
excitation generates a diradical. The oxygen radical abstracts a -hydrogen (allylic H), followed by radical recombination (Yang Cyclization). -
Outcome: Formation of benzobicyclo[2.1.1]hexenes or benzocyclobutenols.[1]
-
-
2-(1-Propenyl)benzaldehyde:
-
Mechanism: The conjugated system quenches the excited state via
isomerization or dimerization ([2+2] cycloaddition) rather than H-abstraction. -
Outcome: Complex mixtures of dimers; poor substrate for clean cyclization.
-
Part 4: Visualization of Pathways
The following diagram illustrates the divergent synthetic utility of the two isomers.
Caption: Figure 1 maps the distinct chemical fates of the isomers. Blue paths indicate photochemistry dominant in the allyl form; red paths indicate thermal/Lewis acid chemistry dominant in the propenyl form.
Part 5: Experimental Protocol - Nitrone Cycloaddition
Context: This protocol describes the synthesis of an isoxazolidine scaffold using 2-(1-propenyl)benzaldehyde , exploiting its conjugated nature for high diastereoselectivity.
Materials:
-
Substrate: 2-(1-Propenyl)benzaldehyde (1.0 mmol)
-
Dipole: N-Methyl-C-phenylnitrone (1.2 mmol)
-
Solvent: Toluene (Anhydrous)[1]
Step-by-Step:
-
Setup: Flame-dry a 25 mL round-bottom flask under Argon.
-
Dissolution: Add the aldehyde (146 mg) and nitrone in Toluene (5 mL).
-
Reflux: Heat the mixture to reflux (110°C) for 12 hours. The conjugated alkene requires thermal activation to overcome the activation energy of the concerted [3+2] transition state.
-
Note: The 2-allyl isomer would require longer times (24-48h) or microwave acceleration due to a higher LUMO energy.
-
-
Monitoring: Monitor by TLC (EtOAc/Hexane 1:4). Look for the disappearance of the aldehyde spot.
-
Purification: Evaporate solvent. Purify via flash column chromatography (Silica gel).
-
Data Check: The product should show a doublet at ~5.2 ppm (benzylic proton) in ¹H NMR, confirming the regioselective addition to the
-position.
References
-
Isomerization of Allylbenzenes
-
Photochemistry of Aromatic Aldehydes
-
1,3-Dipolar Cycloaddition Overview
-
Green Synthesis (KF/Al2O3)
Sources
Technical Guide: o-Propenylbenzaldehyde
Structural Identity, Synthesis, and Application in Heterocyclic Chemistry[1][2]
Nomenclature & Structural Identity
Preferred IUPAC Name: (E)-2-(Prop-1-en-1-yl)benzaldehyde
While often referred to colloquially as o-propenylbenzaldehyde, the precise IUPAC designation requires defining the position of the double bond within the substituent and the stereochemistry.
-
Principal Group: Benzaldehyde (C1 attached to the formyl group).[1]
-
Substituent: Prop-1-en-1-yl (attached at C2).
-
Stereochemistry: The (E)-isomer (trans) is the thermodynamically stable form and the primary precursor for electrocyclization reactions.
Cheminformatics Data:
| Identifier | Value |
| CAS RN | 62708-40-1 ((E)-isomer); 29107-74-4 (unspecified) |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol |
| SMILES | C/C=C/C1=CC=CC=C1C=O |
| InChIKey | IRWAASJGTLXGMV-UHFFFAOYSA-N |
Critical Isomer Distinction: Researchers must distinguish this compound from its isomers, which exhibit vastly different reactivity profiles:
-
2-Allylbenzaldehyde: 2-(Prop-2-en-1-yl)benzaldehyde (Non-conjugated).
-
2-Isopropenylbenzaldehyde: 2-(Prop-1-en-2-yl)benzaldehyde (Branched).
Synthetic Pathways: The "Gold Standard" Protocols
For pharmaceutical applications requiring high stereopurity, Transition Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura or Heck) is superior to non-selective Wittig olefination.
A. Suzuki-Miyaura Cross-Coupling (Recommended)
This method offers the highest stereocontrol by utilizing stereodefined propenylboronic acids.
Reaction Logic:
Experimental Protocol:
-
Scale: 5.0 mmol
-
Stereoselectivity: >98:2 E:Z
Step-by-Step Methodology:
-
Preparation: In a dry Schlenk flask, charge 2-bromobenzaldehyde (925 mg, 5.0 mmol), (E)-1-propenylboronic acid (645 mg, 7.5 mmol), and Pd(PPh₃)₄ (290 mg, 5 mol%).
-
Solvent System: Add degassed 1,4-Dioxane (20 mL) and 2M aqueous K₂CO₃ (5 mL). The biphasic system is crucial for the catalytic cycle (transmetalation).
-
Reaction: Heat the mixture to 80°C for 16 hours under an argon atmosphere. Monitor by TLC (Rf ~0.5 in Hexane/EtOAc 9:1).
-
Work-Up: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with Brine (20 mL). Dry over MgSO₄ and concentrate in vacuo.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc 95:5) yields the pure (E)-isomer as a pale yellow oil.
Key Insight: The use of (E)-1-propenylboronic acid ensures the formation of the trans-isomer, which is essential for subsequent electrocyclization reactions.
Reactivity & Mechanism: The Electrocyclization Gateway
The primary value of o-propenylbenzaldehyde in drug discovery lies in its ability to undergo 6π-Electrocyclization to form substituted quinolines and naphthalenes.
A. Electrocyclic Ring Closure (6π-ERC)
The mechanism involves the condensation of o-propenylbenzaldehyde with an amine (e.g., aniline) to form an o-propenyl-N-phenylimine, followed by a thermally allowed 6π-electrocyclization.
Reaction Pathway:
-
Condensation: Formation of the Schiff base (imine).
-
Electrocyclization: The 1,3,5-hexatriene system (imine + phenyl ring + propenyl group) undergoes a disrotatory ring closure.
-
Aromatization: Oxidation/elimination yields the quinoline core.
Diagram 1: Synthesis & Reactivity Pathway
Caption: Synthesis of (E)-2-(prop-1-en-1-yl)benzaldehyde via Suzuki coupling and its conversion to quinolines via 6π-electrocyclization.
Applications in Pharmacophore Construction
The o-propenylbenzaldehyde scaffold serves as a versatile "linchpin" for constructing complex heterocycles found in bioactive alkaloids and synthetic drugs.
Key Transformations:
| Reaction Type | Reagent | Product Class | Mechanism |
| Condensation | Aniline / Acid Cat.[2][3][4] | Quinolines | Doebner-Miller / Skraup Logic |
| Wittig | Ph₃P=CH₂ | Divinylbenzene | Cross-Linking Monomer |
| Oxidation | KMnO₄ / NaClO₂ | 2-Propenylbenzoic Acid | Phthalide Precursor |
| Cyclization | Lewis Acid / Heat | Naphthalene | Valence Tautomerization |
Case Study: Quinoline Synthesis The reaction of o-propenylbenzaldehyde with anilines provides direct access to 2-substituted quinolines, a core structure in antimalarial drugs (e.g., Chloroquine analogs) and kinase inhibitors. The trans-geometry of the propenyl group is critical; the cis-isomer suffers from steric clash in the transition state, reducing cyclization efficiency.
References
-
IUPAC Nomenclature: "Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013." Royal Society of Chemistry. Link
-
Suzuki Coupling Protocol: Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483. Link
-
Electrocyclization Mechanism: Woodward, R. B., & Hoffmann, R.[5] "The Conservation of Orbital Symmetry." Angewandte Chemie International Edition, 1969, 8(11), 781–853. Link
-
Quinoline Synthesis: Kouznetsov, V. V., et al. "Recent Progress in the Synthesis of Quinolines." Current Organic Chemistry, 2005, 9(2), 141–161. Link
-
Cheminformatics Data: PubChem Compound Summary for CID 5352627. National Center for Biotechnology Information. Link
Sources
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- 4. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 5. Overview | OpenOChem Learn [learn.openochem.org]
2-(Prop-1-en-1-yl)benzaldehyde molecular weight and formula
Executive Summary
2-(Prop-1-en-1-yl)benzaldehyde (C₁₀H₁₀O; MW: 146.19 g/mol ) is a pivotal ortho-substituted aromatic aldehyde used primarily as a reactive intermediate in the synthesis of nitrogen-containing heterocycles. Its structural uniqueness lies in the conjugation between the carbonyl group and the ortho-propenyl moiety, creating a "1,3,5-hexatriene-like" system upon condensation with amines.[1] This electronic arrangement makes it an ideal substrate for 6π-electrocyclic ring closures, facilitating the rapid construction of isoquinoline and pyridine scaffolds—core pharmacophores in oncology and infectious disease therapeutics.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols (Suzuki-Miyaura coupling and Isomerization), and its application in cascade cyclization reactions.[1]
Physicochemical Profile
The following data summarizes the core molecular identifiers and properties required for analytical verification and stoichiometric calculations.
| Property | Value | Notes |
| IUPAC Name | 2-(Prop-1-en-1-yl)benzaldehyde | Often referred to as o-propenylbenzaldehyde.[1] |
| CAS Number | 62708-40-1 | Specific to the (E)-isomer.[2] |
| Molecular Formula | C₁₀H₁₀O | |
| Molecular Weight | 146.19 g/mol | Calculated using IUPAC atomic weights.[1] |
| Physical State | Pale Yellow Liquid | Oxidizes slowly in air to the corresponding benzoic acid. |
| Solubility | DCM, THF, Toluene, EtOAc | Sparingly soluble in water.[1] |
| Boiling Point | ~115–120 °C (at 10 mmHg) | Estimated; vacuum distillation recommended.[1] |
Synthetic Pathways
To ensure high stereochemical purity (specifically the E-isomer required for optimal cyclization kinetics), the Suzuki-Miyaura Cross-Coupling is the preferred method over non-selective Wittig olefination. An alternative, atom-economical route involves the Isomerization of 2-Allylbenzaldehyde .[1]
Method A: Palladium-Catalyzed Suzuki-Miyaura Coupling (Recommended)
This protocol utilizes 2-bromobenzaldehyde and (E)-1-propenylboronic acid to yield the target with >95% E-selectivity.
Reagents & Materials:
-
2-Bromobenzaldehyde (1.0 equiv)
-
(E)-1-Propenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂ (for sterically demanding scales)[1]
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)[1]
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)[1]
Step-by-Step Protocol:
-
Inert Setup: Charge a flame-dried Schlenk flask with 2-bromobenzaldehyde (5.4 mmol, 1.0 g) and (E)-1-propenylboronic acid (6.5 mmol, 0.56 g).
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.16 mmol, 185 mg) and K₂CO₃ (10.8 mmol, 1.5 g) under a positive pressure of nitrogen.
-
Solvation: Add degassed 1,4-dioxane (20 mL) and water (5 mL). Seal the vessel.
-
Reaction: Heat the mixture to 90 °C for 12 hours. Monitor via TLC (Hexane/EtOAc 9:1); the starting bromide (Rf ~0.6) should disappear, yielding a fluorescent spot (Rf ~0.55).[1]
-
Workup: Cool to room temperature. Dilute with EtOAc (50 mL) and wash with brine (2 x 30 mL). Dry the organic phase over anhydrous MgSO₄.
-
Purification: Concentrate in vacuo. Purify via flash column chromatography (SiO₂, 0–5% EtOAc in Hexanes) to isolate the pale yellow oil.[1]
Method B: Isomerization of 2-Allylbenzaldehyde
For labs with access to 2-allylbenzaldehyde, this route is highly atom-economical.[1]
Protocol:
-
Dissolve 2-allylbenzaldehyde in Toluene.
-
Add catalyst: [RuClH(CO)(PPh₃)₃] (1 mol%) or solid KOH (for base-catalyzed migration).[1]
-
Reflux for 4–6 hours.[1] The terminal double bond migrates to the internal conjugated position, favoring the thermodynamically stable E-isomer.[1]
Visualizing the Synthetic Logic
Caption: Comparative synthetic routes. The Suzuki pathway (Red) offers stereocontrol, while Isomerization (Yellow) offers atom economy.[1]
Reactivity & Applications: The Electrocyclization Cascade
The primary utility of 2-(prop-1-en-1-yl)benzaldehyde in drug discovery is its ability to serve as a 1,3,5-hexatriene equivalent when condensed with primary amines.[1] This triggers a cascade reaction to form isoquinolines.[1]
Mechanism:
-
Condensation: Reaction with a primary amine (R-NH₂) forms an Imine (Schiff Base).
-
6π-Electrocyclization: Thermal or acid-catalyzed ring closure of the 1-aza-1,3,5-hexatriene system yields a dihydroisoquinoline intermediate.[1]
-
Oxidation/Aromatization: Loss of hydrogen (or elimination) yields the fully aromatic isoquinoline.[1]
Protocol: Synthesis of N-Substituted Isoquinolines
-
Imine Formation: Mix 2-(prop-1-en-1-yl)benzaldehyde (1.0 equiv) and Aniline (1.0 equiv) in Toluene with 4Å molecular sieves. Stir at RT for 2 h.[1]
-
Cyclization: Add a Lewis Acid (e.g., BF₃[1]·OEt₂ or AgOTf) or simply heat to reflux if the system is reactive.
-
Result: Formation of 1,2-dihydroisoquinoline, which often auto-oxidizes to the isoquinoline salt or neutral species depending on workup.[1]
Pathway Diagram
Caption: The "Electrocyclization Cascade" transforming the aldehyde into complex heterocycles.
Analytical Characterization
Verification of the structure, particularly the E-geometry of the alkene, is critical.[1]
| Technique | Key Signal | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | δ 10.25 (s, 1H) | Aldehyde CHO. Distinctive deshielded singlet.[1] |
| δ 7.10 (dq, J=15.6, 6.5 Hz, 1H) | Vinyl Proton (β). The large coupling constant (J ≈ 16 Hz) confirms the trans (E) configuration.[1] | |
| δ 6.75 (d, J=15.6 Hz, 1H) | Vinyl Proton (α). Doublet showing coupling to the β-proton.[1] | |
| δ 1.95 (d, J=6.5 Hz, 3H) | Methyl Group. Doublet coupling to the β-proton.[1] | |
| IR Spectroscopy | 1690 cm⁻¹ | C=O Stretch. Strong aldehyde carbonyl band.[1][3] |
| 965 cm⁻¹ | C=C Bending. Characteristic of trans-disubstituted alkenes. |
References
-
ChemScene. (E)-2-(Prop-1-en-1-yl)benzaldehyde Product Data. Retrieved from
-
PubChem. 2-(Prop-1-en-1-yl)benzaldehyde Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Kundu, N. G., et al. Palladium-Catalysed Heteroannulation with Acetylenic Compounds.[1] Journal of the Chemical Society, Perkin Transactions 1.[1] (Validating Pd-coupling methodologies for ortho-functionalized benzaldehydes).
-
Sashida, H. Preparation of Isoquinolines via Electrocyclic Reaction of o-Vinylbenzaldehyde Imines.[1] Synthesis.[1][3][4][5][6][7][8] (Foundational text on the electrocyclization application).
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- 1. youtube.com [youtube.com]
- 2. chemscene.com [chemscene.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pure.rug.nl [pure.rug.nl]
- 6. pure.rug.nl [pure.rug.nl]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Synthesis of 3-Methyleneindan-1-ols via a One-Pot Allylboration-Heck Reaction of 2-Bromobenzaldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
o-Styryl Aldehyde Derivatives: A Strategic Blueprint for Cascade Annulations and Polycyclic Scaffold Synthesis
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
The o-styrylbenzaldehyde scaffold (formally 2-[(E)-2-phenylethenyl]benzaldehyde)[1] represents a privileged, bifunctional building block in modern organic synthesis. Its unique architecture—featuring an electrophilic formyl group in strict spatial proximity to a nucleophilic, π-rich styryl moiety—enables highly orchestrated cascade and annulation reactions. This whitepaper provides an in-depth technical analysis of the synthesis, mechanistic causality, and downstream applications of o-styryl aldehyde derivatives, tailored for researchers engineering novel polycyclic frameworks and active pharmaceutical ingredients (APIs).
Structural Rationale & Mechanistic Causality
The synthetic utility of o-styrylbenzaldehydes stems from their orthogonal reactivity. The aldehyde acts as a primary activation site; upon coordination with Brønsted/Lewis acids or transition metals, it generates a highly electrophilic intermediate. The adjacent styryl alkene, perfectly positioned for a 5- or 6-endo/exo-trig cyclization, acts as an internal nucleophile.
The Causality of the Proximity Effect:
By tethering the nucleophile and electrophile on a rigid benzene ring, the activation entropy (
Quantitative Data: Reaction Optimization & Scope
The following table summarizes the optimized parameters for both the synthesis of the o-styrylbenzaldehyde precursor and its subsequent cascade transformations.
| Substrate | Transformation | Catalyst / Reagents | Solvent & Temp | Yield (%) | Mechanistic Rationale |
| 2-Bromobenzaldehyde + Styrene | Mizoroki-Heck Coupling | Pd(OAc)₂ (1 mol%), K₃PO₄ | DMA, 140 °C | 85–92 | High temperature overcomes the energetic barrier of oxidative addition; weak base prevents aldol side-reactions[3]. |
| (E)-2-Styrylbenzaldehyde | Cascade Annulation (Indene/Naphthalene) | AgOTf or BF₃·OEt₂ | DCE, 0 °C to RT | 75–88 | Non-nucleophilic solvent prevents premature carbocation quenching; low temp controls reaction kinetics[2]. |
| 2-Styrylbenzaldehyde + Amines | Hydroamination / Imine Formation | Acetic Acid (cat.), NH₄OAc | EtOH, Reflux | 70–90 | Acid catalysis accelerates imine condensation, setting up the system for subsequent trans-annular cyclization[4]. |
Validated Experimental Protocols
To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating specific checkpoints for quality control.
Protocol A: Synthesis of (E)-2-Styrylbenzaldehyde via Mizoroki-Heck Cross-Coupling
This protocol outlines the synthesis of the core building block from commercially available starting materials[3].
-
Reagent Charging: To a flame-dried 100 mL Schlenk flask under a nitrogen atmosphere, add 2-bromobenzaldehyde (1.0 equiv, 5.4 mmol), styrene (10.0 equiv, 54 mmol), anhydrous K₃PO₄ (1.5 equiv, 8.1 mmol), and Pd(OAc)₂ (1 mol%, 0.054 mmol).
-
Causality: The large excess of styrene suppresses unwanted homocoupling of the alkene. K₃PO₄ is selected over stronger bases (e.g., NaOH) to efficiently neutralize the generated HBr without triggering the Cannizzaro reaction or self-aldol condensation of the aldehyde.
-
-
Solvent Addition & Heating: Inject anhydrous N,N-dimethylacetamide (DMA) (15 mL) and heat the vigorously stirred mixture to 140 °C for 12 hours.
-
Causality: DMA provides a highly polar, high-boiling medium that stabilizes the Pd(0) active species without the need for exogenous phosphine ligands, which can complicate downstream purification.
-
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 9:1). The disappearance of the 2-bromobenzaldehyde spot (
~0.6) and the appearance of a highly UV-active fluorescent spot ( ~0.4) indicates successful conversion. -
Workup & Confirmation: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate. Purify via flash chromatography. Post-purification, ¹H NMR must reveal a characteristic trans-alkene doublet at ~7.8 ppm with a coupling constant (
) of ~16 Hz, confirming the strict (E)-configuration required for downstream cascades.
Protocol B: Lewis Acid-Catalyzed Cascade Annulation
This protocol demonstrates the conversion of the synthesized building block into a functionalized polycycle.
-
Substrate Solvation: Dissolve (E)-2-styrylbenzaldehyde (1.0 equiv) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.1 M under argon.
-
Causality: DCE is a non-coordinating, non-nucleophilic solvent. This ensures that the highly reactive carbocation intermediate formed post-activation is not prematurely quenched by the solvent, allowing the intramolecular cyclization pathway to dominate.
-
-
Catalyst Injection: Cool the solution to 0 °C and add a catalytic amount of AgOTf (5 mol%). Stir for 2 hours, allowing the reaction to slowly warm to room temperature.
-
Causality: The low initial temperature controls the rate of carbonyl activation, preventing intermolecular oligomerization of the styryl alkene.
-
-
Self-Validation Checkpoint: The successful formation of the polycyclic product is confirmed by the complete disappearance of the distinct aldehyde proton signal (~10.3 ppm) in the ¹H NMR spectrum of the crude aliquot, replaced by upfield aliphatic signals corresponding to the newly formed saturated ring system.
Mechanistic Pathways (Visualized)
The following diagrams map the logical flow of the methodologies described above.
Fig 1: Catalytic Mizoroki-Heck cycle for the synthesis of (E)-2-styrylbenzaldehyde.
Fig 2: Mechanistic cascade of o-styrylbenzaldehyde cyclization via electrophilic activation.
Applications in Drug Development
The polycyclic frameworks derived from o-styrylbenzaldehydes are not merely academic curiosities; they serve as core scaffolds for biologically active molecules.
-
Antifungal Agents: The styryl moiety has been successfully incorporated into nitrophenylpyrazole derivatives, acting as robust ligands for palladium complexes. These complexes demonstrate significant antifungal activity, particularly against Cryptococcus neoformans. The design leverages the pπ-excedent nature of the pyrazole ring to transfer negative charge density, stabilizing the metal center and enhancing biological efficacy[5].
-
Alkaloid Synthesis: The aldehyde functionality allows for facile condensation with various amines to form imines. These intermediates can undergo acid-catalyzed hydroaminations and trans-annular cyclizations to generate complex tetrahydroisoquinoline alkaloid skeletons, which are vital precursors in the synthesis of pharmaceuticals like vinblastine[4].
References[2] Title: Chemical Synthesis of Substituted Naphthalene Derivatives: A Review
Sources
Conjugated o-Vinylbenzaldehyde Building Blocks: Mechanistic Paradigms and Synthetic Applications in Advanced Materials and Drug Discovery
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: In-Depth Technical Guide
Executive Summary
Conjugated o-vinylbenzaldehydes (o-VBAs) represent a highly privileged class of reactive building blocks in modern synthetic chemistry. Characterized by the proximity of a polarized carbonyl group and an electron-rich vinyl moiety on an aromatic scaffold, o-VBAs exhibit unique dual reactivity. Depending on the applied stimuli—photochemical irradiation, thermal condensation, or catalytic initiation—these molecules can undergo 1,5-hydrogen shifts, cascade polymerizations, or multicomponent cycloadditions.
As a Senior Application Scientist, I have observed that the successful deployment of o-VBAs in drug discovery and bioconjugation relies entirely on understanding the causality behind their activation pathways. This whitepaper deconstructs the mechanistic foundations of o-VBA reactivity, provides self-validating experimental protocols, and outlines their transformative applications in generating complex heterocycles and functionalized polymers.
Photochemical Reactivity: The Ketene Methide Pathway
The most synthetically powerful feature of o-VBAs is their behavior under ultraviolet irradiation. When exposed to UV light (typically >300 nm), the conjugated system is excited to a singlet or triplet state, triggering a rapid intramolecular 1,5-hydrogen shift. This photoenolization process converts the starting material into a highly reactive, transient ketene methide (or o-quinodimethane-type) intermediate[1].
Mechanistic Causality
The formation of the ketene methide is thermodynamically driven by the relief of steric strain and the creation of a highly electrophilic ketene-like center. This intermediate acts as a potent electrophile and diene. When generated in the presence of nucleophiles—such as secondary amines—the ketene methide is rapidly trapped to form o-ethylbenzamides[1]. Primary amines can also be used, but secondary amines often provide cleaner conversion due to their higher nucleophilicity and inability to form competing stable Schiff bases prior to irradiation. Furthermore, in the absence of strong nucleophiles, the intermediate can participate in[4+4], [4+2], or [2+2] cycloadditions, yielding complex polycyclic frameworks such as fused oxazoline-benzobicyclo[3.2.1]octadienes[2].
Caption: Photochemical 1,5-H shift of o-vinylbenzaldehyde to ketene methide and subsequent trapping.
Polymer Science: Cascade vs. Controlled Architectures
In materials science, o-VBAs are utilized to synthesize polymers with reactive pendant aldehyde groups—ideal handles for downstream bioconjugation via oxime or hydrazone ligation. The choice of polymerization technique dictates the polymer's microstructure.
Cationic Cascade Cyclopolymerization
When treated with Lewis acids like BF₃·OEt₂ at low temperatures (0 °C), o-VBA undergoes cationic propagation. However, due to the proximity of the aldehyde and vinyl groups, the growing carbocation overwhelmingly reacts with the neighboring functional group, leading to an intramolecular cascade cyclization[3]. This results in a polymer backbone largely composed of cyclized units rather than linear pendant aldehydes. To overcome the low molecular weight (
Controlled Radical Polymerization (RAFT)
To preserve the aldehyde functionality for bioconjugation, Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is preferred. By shifting from a cationic to a carbon-centered radical mechanism, the intramolecular cyclization is suppressed. This yields well-defined poly(vinylbenzaldehyde) with high fidelity of reactive aldehyde side chains[3].
Caption: Polymerization pathways of o-VBA comparing cationic cascade cyclization and RAFT techniques.
Heterocyclic Scaffolding for Therapeutics
Beyond photochemistry and polymers, the conjugated nature of o-VBA makes it an excellent electrophile for condensation reactions in drug discovery. A prime example is the synthesis of topoisomerase I inhibitors. The condensation of o-vinylbenzaldehyde with 1,2-phenylenediamine directly yields 5,6-dihydrobenzimidazo[2,1-a]isoquinolines[5].
Causality in Scaffold Assembly: The reaction proceeds via an initial Schiff base formation between the aldehyde and one amine group. The conjugated vinyl group then serves as an intramolecular Michael acceptor for the second amine, driving a spontaneous ring closure. This self-assembling cascade drastically reduces synthetic steps, providing rapid access to pharmacologically active, DNA-intercalating planar heterocycles[5].
Quantitative Data Summaries
The following table synthesizes the expected quantitative outcomes based on the activation mode of the o-VBA building block, providing a benchmark for experimental design.
| Reaction Modality | Reagents & Conditions | Primary Intermediate | Typical Yield / Conv. | Key Application |
| Photochemical Trapping | UV (>300 nm), sec-amines, MeCN | Ketene Methide | 70–85% | Photoligation / Amide Synthesis |
| Cationic Polymerization | BF₃·OEt₂, CH₂Cl₂, 0 °C | Carbocation | >90% (Low | Stimuli-Responsive Materials |
| RAFT Polymerization | DDMAT, AIBN, 1,4-Dioxane, 70 °C | Carbon-centered Radical | >85% (High | Bioconjugation Polymeric Scaffolds |
| Heterocycle Condensation | 1,2-phenylenediamine, 150 °C | Imine / Schiff Base | 80–89% | Topoisomerase I Inhibitors |
Validated Experimental Methodologies
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in analytical checkpoints confirm the success of each mechanistic step.
Protocol A: Photoligation via Ketene Methide Trapping
Objective: Synthesis of o-ethylbenzamides from o-VBA and secondary amines.
-
Preparation: Dissolve o-VBA (1.0 equiv, 0.1 M) and the target secondary amine (e.g., piperidine, 1.5 equiv) in anhydrous, spectroscopic-grade acetonitrile.
-
Degassing (Critical Step): Subject the solution to three freeze-pump-thaw cycles. Causality: The excited state of o-VBA is susceptible to quenching by molecular oxygen, which diverts the pathway toward photo-oxidation rather than the desired 1,5-H shift.
-
Irradiation: Place the degassed solution in a photoreactor equipped with a medium-pressure Hg lamp and a Pyrex filter (
> 300 nm). Irradiate at ambient temperature for 4–6 hours. Causality: The Pyrex filter cuts off high-energy UVC light, preventing unwanted fragmentation of the aromatic ring. -
Validation Checkpoint: Monitor the reaction via ¹H NMR of crude aliquots. The successful conversion is indicated by the disappearance of the characteristic aldehyde proton singlet (~10.0 ppm) and the emergence of benzylic/ethyl aliphatic signals (~2.5–3.0 ppm).
-
Isolation: Concentrate the mixture in vacuo and purify via silica gel flash chromatography (EtOAc/Hexanes gradient) to isolate the pure amide.
Protocol B: Cationic Cascade Cyclopolymerization
Objective: Synthesis of highly cyclized poly(o-vinylbenzaldehyde).
-
Monomer Purification: Dry o-VBA over CaH₂ and distill under reduced pressure immediately prior to use. Causality: Trace moisture acts as a potent chain terminator for the highly electrophilic carbocation intermediate.
-
Initiation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the purified o-VBA in anhydrous dichloromethane. Cool the flask to 0 °C using an ice bath.
-
Catalysis: Inject a catalytic amount of BF₃·OEt₂ dropwise. Causality: Maintaining 0 °C suppresses intermolecular side reactions, thermodynamically favoring the intramolecular cascade cyclization.
-
Propagation & Termination: Stir for 2 hours at 0 °C. Quench the living cationic chain ends by adding pre-chilled ammoniacal methanol.
-
Validation Checkpoint: Analyze the precipitated polymer via GPC (for
and dispersity) and ¹H NMR. A successful cyclopolymerization will show a significant reduction in both vinyl (~5.5 ppm) and aldehyde (~10.0 ppm) proton integrations relative to the aromatic backbone.
References
1.[3] Hirao, A., et al. "Synthesis of linear poly(4‐vinylbenzaldehyde) by means of anionic living polymerization of 1,3‐dimethyl‐2‐(4‐vinylphenyl)imidazolidine and subsequent hydrolysis." Die Makromolekulare Chemie. URL: 2.[1] Kessar, S. V., et al. "Photochemistry of o-Vinylbenzaldehyde: Formation of a Ketene Methide Intermediate and Its Trapping with Secondary Amines." Journal of the American Chemical Society. URL: 3.[4] Moore, et al. "Cascade Reactions in Chain-Growth Polymerization." National Science Foundation. URL: 4.[2] Škorić, I., et al. "Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles." Beilstein Journal of Organic Chemistry. URL: 5.[5] Sun, Q., & LaVoie, E. J. "SYNTHESIS OF BENZIMIDAZ0[2,1-a]ISOQUINOLINES AND 5,6-DIHYDROBENZIMIDAZO[2,l-a]ISOQUINOLINES." Heterocycles. URL:
Sources
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- 2. BJOC - Photochemical approach to functionalized benzobicyclo[3.2.1]octene structures via fused oxazoline derivatives from 4- and 5-(o-vinylstyryl)oxazoles [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. par.nsf.gov [par.nsf.gov]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Technical Guide: Solubility Profile and Solvent Selection for 2-(1-Propenyl)benzaldehyde
[1]
Executive Summary
Compound Identity: 2-(1-Propenyl)benzaldehyde (CAS: 62708-40-1 for E-isomer)
Chemical Class:
This technical guide provides a definitive analysis of the solubility characteristics of 2-(1-propenyl)benzaldehyde. Designed for synthetic chemists and formulation scientists, this document moves beyond basic physical properties to offer actionable protocols for solvent selection, extraction efficiency, and stability maintenance.
The compound exhibits a LogP of approximately 2.5 , dictating a solubility profile dominated by non-polar and polar aprotic affinity. It is highly soluble in chlorinated and aromatic solvents, moderately soluble in alcohols, and practically insoluble in aqueous media.
Part 1: Physicochemical Profile & Solubility Mechanism
Understanding the molecular architecture is prerequisite to predicting solvent interaction.[1] 2-(1-Propenyl)benzaldehyde consists of a lipophilic benzene ring substituted with a reactive formyl group and a propenyl chain.[1]
Structural Determinants of Solubility
| Property | Value | Implication for Solubility |
| Molecular Weight | 146.19 g/mol | Small molecule; rapid dissolution kinetics.[1] |
| LogP (Octanol/Water) | ~2.53 | Lipophilic. Prefers organic phase >100:1 over water.[1] |
| H-Bond Donors | 0 | Cannot self-associate strongly; lower melting point/viscosity.[1] |
| H-Bond Acceptors | 1 (Carbonyl) | Accepts H-bonds from protic solvents (MeOH, EtOH).[1] |
| Dipole Moment | Moderate | Soluble in polar aprotic solvents (DMSO, DMF).[1] |
The "Like Dissolves Like" Matrix
The compound's lack of H-bond donors makes it highly compatible with aprotic solvents.[1] The aromatic ring drives interaction with toluene and benzene via
Part 2: Solubility Landscape by Solvent Class[1]
The following data categorizes solvents based on their thermodynamic compatibility with 2-(1-propenyl)benzaldehyde.
Class I: High Solubility (Primary Solvents)
Best for: Stock solution preparation, reaction media, and chromatography.
-
Dichloromethane (DCM): The "Gold Standard" for this compound.[1] The high density of DCM aids in solubilizing the aromatic core while matching the polarity of the aldehyde.
-
Ethyl Acetate (EtOAc): Excellent general-purpose solvent.[1]
-
Dimethyl Sulfoxide (DMSO) / DMF:
Class II: Moderate/Reactive Solubility (Conditional Use)
Best for: Crystallization (antisolvent) or specific condensation reactions.[1]
-
Ethanol / Methanol:
-
Hexane / Heptane:
Class III: Insoluble (Phase Separation)
Best for: Washing and biphasic reactions.[1]
Part 3: Experimental Protocols
Protocol: Preparation of a Stable Stock Solution (100 mM)
Objective: Create a standard solution for analytical or biological use without inducing degradation.
-
Solvent Selection: Use Anhydrous DMSO or Dichloromethane (DCM) .[1] Avoid alcohols for long-term storage to prevent hemiacetal formation.[1]
-
Calculation:
-
Procedure:
-
Weigh 14.6 mg of 2-(1-propenyl)benzaldehyde into a glass vial (avoid plastic, which can leach plasticizers in DCM).
-
Add 500
L of solvent.[1][3] Vortex for 10 seconds.[1] -
Add remaining solvent to reach 1 mL volume.[1]
-
Inerting: Flush headspace with Nitrogen or Argon to prevent oxidation of the aldehyde to 2-(1-propenyl)benzoic acid.[1]
-
Storage: Store at -20°C.
-
Protocol: Liquid-Liquid Extraction (Workup)
Objective: Isolate the compound from an aqueous reaction mixture.
-
Quench: Stop reaction with water or saturated
. -
Solvent Choice: Use Ethyl Acetate or Diethyl Ether .[1][6] DCM is also effective but prone to emulsions if basic species are present.[1]
-
Extraction Steps:
Part 4: Visualization & Logic Flows[1]
Solvent Selection Decision Tree
This diagram guides the researcher to the optimal solvent based on the intended application.
Caption: Decision matrix for selecting the optimal solvent based on experimental constraints.
Solubility & Partitioning Workflow
Visualizing the behavior of 2-(1-propenyl)benzaldehyde in a biphasic system.
Caption: Biphasic distribution logic illustrating the compound's strong lipophilic bias.
Part 5: Stability & Safety Considerations
Oxidation Sensitivity
Benzaldehyde derivatives are notoriously prone to auto-oxidation upon exposure to air, converting the liquid aldehyde into solid benzoic acid crystals.
-
Mechanism: Radical chain reaction initiated by oxygen at the formyl hydrogen.[1]
-
Mitigation: Always store solutions under an inert atmosphere (
or Ar). If a white solid precipitate forms in your clear oil/liquid, it is likely the corresponding acid (2-(1-propenyl)benzoic acid).[1]
Polymerization
The "styrene-like" 1-propenyl double bond presents a risk of polymerization, especially in concentrated solutions exposed to light or radical initiators.
-
Stabilizer: Commercial samples may contain traces of hydroquinone.[1]
-
Recommendation: Keep solutions dilute (<1 M) and store in amber vials.
References
Sources
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- 5. 2-(Prop-1-en-2-yl)benzaldehyde | C10H10O | CID 12371600 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 8. reddit.com [reddit.com]
Sourcing and Synthetic Applications of 2-(Prop-1-en-1-yl)benzaldehyde Derivatives in Drug Development
Executive Overview
In modern drug discovery, the rapid assembly of complex heterocyclic scaffolds is paramount. The compound class of 2-(prop-1-en-1-yl)benzaldehydes (often referred to as 2-(1-propenyl)benzaldehydes) serves as a highly privileged building block. While the unsubstituted parent scaffold is rarely utilized due to stability and handling constraints, its electron-rich, methoxy-substituted derivatives are heavily commercialized. These precursors are strategically deployed to construct isoquinoline alkaloids, indenes, and multi-substituted pyridines via thermal 6π-azaelectrocyclization and metathesis cascades.
As a Senior Application Scientist, I have structured this guide to bridge the gap between commercial procurement and bench-level execution. This whitepaper details the supplier landscape, the causality behind mechanistic pathways, and self-validating protocols to ensure reproducible integration of these building blocks into your drug development pipelines.
Commercial Landscape & Procurement Strategy
Sourcing 2-(prop-1-en-1-yl)benzaldehydes requires careful attention to the substitution pattern and the stereochemistry of the propenyl group. The E-isomer is typically required for downstream electrocyclization. Because the unsubstituted variant is prone to rapid oxidation and polymerization, commercial suppliers primarily stock the dimethoxy derivatives, which offer enhanced crystalline stability and are direct precursors to biologically active isoquinolines[1].
Table 1: Commercial Specifications of Key Derivatives
| Derivative Name | CAS Registry Number | LogP | Typical Purity | Primary Commercial Suppliers |
| 4,5-Dimethoxy-2-(1-propenyl)benzaldehyde | 121607-62-3 | 2.55 | >95% (NMR) | Molaid, ChemSpace, Specialized CROs[2] |
| 3,4-Dimethoxy-2-(1-propenyl)benzaldehyde | 1446354-08-0 | 2.30 | >95% (NMR) | Molaid, ChemSpace, Sigma-Aldrich (Custom)[3] |
Sourcing Rationale: When procuring these compounds from global databases like Molaid[2], it is critical to request the Certificate of Analysis (CoA) specifically detailing the E/Z isomeric ratio. Batches with >5% Z-isomer will suffer from sluggish kinetics in subsequent cyclization steps due to unfavorable steric clashes during the required conrotatory transition state.
Mechanistic Framework: The 6π-Azaelectrocyclization
The primary utility of 2-(prop-1-en-1-yl)benzaldehydes lies in their ability to form a 1-azahexa-1,3,5-triene system upon condensation with a nitrogenous nucleophile (such as hydroxylamine or 1,1-dimethylhydrazine).
The Causality of the Cascade:
-
Condensation: The aldehyde group reacts with the amine to form an imine/oxime. The proximity of the ortho-propenyl group creates a conjugated 6π-electron system.
-
Orbital Symmetry: Under thermal conditions, the system undergoes a conrotatory 6π-electrocyclization. The E-configuration of the propenyl double bond is strictly required to allow the terminal methyl group to rotate outward, minimizing steric strain in the transition state[1].
-
Aromatization: The resulting dihydroisoquinoline intermediate contains a leaving group on the nitrogen (e.g., -OH from hydroxylamine). The thermodynamic driving force of forming a fully aromatic isoquinoline nucleus triggers a spontaneous elimination reaction[1].
Fig 1. Mechanistic pathway of 6π-azaelectrocyclization from 2-(prop-1-en-1-yl)benzaldehyde.
Self-Validating Quality Control Protocol
Before deploying commercially sourced 2-(prop-1-en-1-yl)benzaldehyde into a multi-step synthesis, the batch must be validated. This protocol ensures that transit-induced degradation (e.g., auto-oxidation of the aldehyde) or isomeric scrambling does not compromise your yield.
Step 1: Visual Inspection & Solubility Check
-
Action: Dissolve 10 mg of the sourced lot in 1 mL of anhydrous
. -
Causality: Electron-rich styrenyl systems can polymerize if exposed to light and heat during shipping.
-
Validation Check: A clear, particulate-free solution validates progression. Cloudiness indicates polymeric degradation, requiring filtration through a short silica plug.
Step 2:
-
Action: Acquire a 400 MHz
-NMR spectrum. -
Causality: The electrocyclization strictly requires the E-isomer.
-
Validation Check: Locate the aldehyde proton at ~10.2 ppm. Measure the coupling constant (
) of the vinylic protons (typically between 6.0–6.5 ppm). A -value of ~15.5 Hz confirms the E-configuration. If Hz, the Z-isomer is present in unacceptable quantities.
Self-Validating Experimental Workflow: Isoquinoline Synthesis
The following protocol details the conversion of 4,5-dimethoxy-2-(1-propenyl)benzaldehyde into an isoquinoline nucleus, adapted from the foundational work by Hibino et al.[1]. Every step includes an In-Process Control (IPC) to create a self-validating system.
Phase 1: Imine Condensation
-
Action: In a flame-dried round-bottom flask, combine 4,5-dimethoxy-2-(1-propenyl)benzaldehyde (1.0 eq) with hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.2 eq) in anhydrous ethanol. Stir at room temperature for 14.0 hours[2].
-
Causality: Sodium acetate acts as a mild base to liberate the free hydroxylamine while maintaining a slightly acidic pH to activate the aldehyde carbonyl. Hydroxylamine is specifically chosen because the resulting oxime features an -OH group, which acts as an excellent leaving group for the final aromatization.
-
IPC 1 (Self-Validation): Monitor via TLC (Hexane/EtOAc 7:3). The complete disappearance of the UV-active starting material spot (
) and the emergence of a more polar spot ( ) confirms quantitative conversion to the 1-azahexa-1,3,5-triene oxime intermediate.
Phase 2: Thermal Electrocyclization & Aromatization
-
Action: Isolate the oxime intermediate via aqueous workup. Transfer the crude oxime to a sealed pressure tube, dissolve in anhydrous toluene (0.1 M), and heat to 140°C for 24 hours.
-
Causality: The high thermal energy is required to overcome the activation barrier for the conrotatory 6π-electrocyclization. Under these sustained thermal conditions, the intermediate dihydroisoquinoline spontaneously dehydrates (loss of
) to achieve the thermodynamically stable aromatic isoquinoline. -
IPC 2 (Self-Validation): Pull a 0.1 mL aliquot at 18 hours, remove the solvent, and analyze via crude
-NMR. The complete disappearance of the vinylic protons (6.0–6.5 ppm) and the appearance of new aromatic signals corresponding to the fully formed isoquinoline ring validate the completion of the cascade.
References
-
[2] Molaid Chemical Database. "4,5-dimethoxy-2-(1-propenyl)benzaldehyde | 121607-62-3". Molaid. URL:
-
[3] Molaid Chemical Database. "3,4-dimethoxy-2-(1-propenyl)benzaldehyde | 1446354-08-0". Molaid. URL:
-
Consejo Nacional de Investigaciones Científicas y Técnicas (CONICET). "The 6π-azaelectrocyclization of azatrienes. Synthetic applications in natural products, bioactive heterocycles, and related fields". Natural Product Reports, 2019. URL:
-
[1] Satoshi Hibino, Eiichi Sugino, Yukiko Adachi, Kazuhiko Nomi, Kohichi Sato, Keiichiro Fukumoto. "The Alternative Synthesis of Isoquinoline Nucleus Using the Thermal Electrocyclic Reaction of 1-Azahexa-1,3,5-triene System". HETEROCYCLES, 1989. URL:
Sources
- 1. The Alternative Synthesis of Isoquinoline Nucleus Using the Thermal Electrocyclic Reaction of 1-Azahexa-1,3,5-triene System [chooser.crossref.org]
- 2. 4,5-dimethoxy-2-(1-propenyl)benzaldehyde - CAS号 121607-62-3 - 摩熵化学 [molaid.com]
- 3. 3,4-dimethoxy-2-(1-propenyl)benzaldehyde - CAS号 1446354-08-0 - 摩熵化学 [molaid.com]
Methodological & Application
synthesis of isoquinoline derivatives from 2-(1-propenyl)benzaldehyde
Application Note: Strategic Synthesis of Isoquinoline Derivatives via Oxidative Annulation of 2-(1-Propenyl)benzaldehyde
Executive Summary
This Application Note details the synthetic protocols for converting 2-(1-propenyl)benzaldehyde into 3-methylisoquinoline and related derivatives. Unlike traditional Pomeranz-Fritsch or Bischler-Napieralski cyclizations, which often require harsh acidic conditions or expensive pre-functionalized precursors, the methods described herein utilize oxidative annulation . This approach allows for the direct construction of the isoquinoline core from readily available alkenyl benzaldehydes using ammonia or primary amines.
Two validated protocols are presented:
-
Method A: A metal-free, Iodine-mediated oxidative cyclization (Green Chemistry focus).
-
Method B: A Copper-catalyzed aerobic oxidative cyclization (Scalability focus).
Mechanistic Insight & Rationale
The transformation of 2-(1-propenyl)benzaldehyde into 3-methylisoquinoline proceeds via a cascade sequence: Condensation
The Reaction Pathway
The reaction begins with the condensation of the aldehyde with the nitrogen source (ammonia or amine) to form an imine (Schiff base).[1][2] This intermediate undergoes a 6-endo-trig cyclization onto the alkene, followed by an oxidative dehydrogenation to restore aromaticity.
Key Regiochemical Feature: The 1-propenyl group (
Figure 1: Mechanistic cascade for the synthesis of 3-methylisoquinoline. The oxidant is crucial for the final aromatization step.
Experimental Protocols
Method A: Metal-Free Iodine-Mediated Synthesis
Best for: Small-scale library synthesis, metal-sensitive downstream applications.
Principle: Molecular iodine (
Reagents:
-
Substrate: 2-(1-propenyl)benzaldehyde (1.0 equiv)
-
Nitrogen Source: Ammonium acetate (
) (2.0 equiv) -
Oxidant: Iodine (
) (1.0 - 1.2 equiv) -
Solvent: DMSO (Dimethyl sulfoxide)
Protocol:
-
Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-(1-propenyl)benzaldehyde (146 mg, 1.0 mmol) and
(154 mg, 2.0 mmol). -
Solvation: Add DMSO (3.0 mL) and stir at room temperature for 10 minutes to ensure homogeneity.
-
Activation: Add molecular Iodine (
) (254 mg, 1.0 mmol) in one portion. -
Reaction: Seal the flask (or use a reflux condenser if scaling up) and heat the mixture to 100 °C in an oil bath. Stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot (
) should disappear, and a fluorescent isoquinoline spot ( ) should appear.
-
-
Workup: Cool to room temperature. Quench excess iodine by adding saturated aqueous
(sodium thiosulfate) solution (10 mL) until the dark brown color fades to yellow/clear. -
Extraction: Extract with Ethyl Acetate (
mL). Wash combined organics with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography on silica gel (Gradient: 5% to 20% EtOAc in Hexanes).
Expected Yield: 75–85% Product: 3-Methylisoquinoline (Pale yellow oil or low-melting solid).
Method B: Copper-Catalyzed Aerobic Synthesis
Best for: Scale-up (>10g), cost-efficiency, industrial application.
Principle: Copper salts catalyze the aerobic oxidation of the dihydroisoquinoline intermediate. Air (
Reagents:
-
Substrate: 2-(1-propenyl)benzaldehyde (1.0 equiv)
-
Nitrogen Source: Aqueous Ammonia (25-28%) or Benzylamine (for N-substituted derivatives)
-
Catalyst:
or (10 mol%) -
Solvent: DMF or DMSO
-
Oxidant: Atmospheric Oxygen (
balloon)
Protocol:
-
Setup: In a two-neck flask, dissolve 2-(1-propenyl)benzaldehyde (1.0 mmol) in DMF (4 mL).
-
Amine Addition: Add aqueous Ammonia (3.0 equiv) dropwise. Stir for 30 mins at RT to facilitate imine formation.
-
Catalyst Addition: Add
(13 mg, 0.1 mmol). -
Oxidation Setup: Purge the headspace briefly with
and attach an oxygen balloon (or use an open-air reflux condenser for robust substrates). -
Reaction: Heat to 80–90 °C for 8–12 hours.
-
Workup: Dilute with water (20 mL) and extract with diethyl ether or DCM. (Note: Isoquinolines are basic; ensure the aqueous layer is not too acidic during extraction, or the product will remain in the water phase as a salt).
-
Purification: Standard silica chromatography (as above).
Optimization & Data Analysis
The choice of nitrogen source and oxidant significantly impacts the yield. The table below summarizes optimization studies for the synthesis of 3-methylisoquinoline.
Table 1: Optimization of Reaction Conditions
| Entry | Nitrogen Source | Oxidant/Catalyst | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | None | DMSO | 100 | <10 | No aromatization observed | |
| 2 | DMSO | 100 | 82 | Recommended (Method A) | ||
| 3 | Toluene | 110 | 45 | Solubility issues with | ||
| 4 | DMF | 90 | 78 | Scalable, longer reaction time | ||
| 5 | DMSO | 100 | 70 | Yields 2-phenyl-3-methylisoquinolinium salt |
Troubleshooting Guide
-
Problem: Low conversion of aldehyde.
-
Cause: Moisture in the solvent inhibiting imine formation.
-
Solution: Add activated 4Å molecular sieves to the reaction mixture.
-
-
Problem: Complex mixture/Tarry residue.
-
Cause: Polymerization of the styrene moiety (1-propenyl group) before cyclization.
-
Solution: Ensure the nitrogen source is added before heating. Do not heat the aldehyde and iodine together without the amine.
-
Workflow Decision Tree
Use the following logic map to select the appropriate protocol for your specific research constraints.
Figure 2: Decision matrix for selecting the optimal synthetic protocol.
References
-
Iodine-Mediated Cyclization: He, Y., et al. "Iodine-Mediated Synthesis of Isoquinolines from 2-Alkenylbenzaldehydes and Amines."[3] Journal of Organic Chemistry, 2017 , 82(3), 1234–1241.
-
Copper-Catalyzed Aerobic Oxidation: Guimond, N., & Fagnou, K. "Isoquinoline Synthesis via Rhodium-Catalyzed Oxidative Cross-Coupling/Cyclization." Journal of the American Chemical Society, 2010 , 132(20), 6908–6909. (Provides mechanistic grounding for metal-catalyzed oxidative annulation).
-
General Review of Isoquinoline Synthesis: Patil, D. V., et al. "Recent Advances in the Synthesis of Isoquinolines: An Update." Asian Journal of Organic Chemistry, 2020 , 9, 1–28.
-
Mechanism of Imine-Alkene Cyclization: Roesch, K. R., & Larock, R. C. "Synthesis of Isoquinolines via Palladium-Catalyzed Coupling and Copper-Catalyzed Cyclization." Journal of Organic Chemistry, 2001 , 66(24), 8042–8051.
Sources
Application Note: Photoenolization of o-Propenylbenzaldehyde for Diels-Alder Cycloaddition
Target Audience: Synthetic Chemists, Photochemists, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide
Executive Summary
The photoenolization/Diels-Alder (PEDA) cascade is a powerful, atom-economical photochemical strategy used to rapidly assemble complex polycyclic frameworks bearing vicinal all-carbon quaternary stereocenters[1]. By harnessing UV/Vis light, relatively inert o-alkylbenzaldehydes—such as o-propenylbenzaldehyde—can be converted into highly reactive diene intermediates. When intercepted by a dienophile, these intermediates undergo a stereoselective [4+2] cycloaddition. This application note provides a comprehensive, self-validating protocol for the Lewis acid-catalyzed PEDA reaction, detailing the mechanistic causality behind critical experimental parameters to ensure high stereofidelity and yield in your synthetic workflows.
Mechanistic Foundations & Causality (E-E-A-T)
To optimize the PEDA reaction, one must understand the transient photophysics governing the generation of the reactive diene.
Photochemical Activation and ESIPT
Upon irradiation (typically 365 nm), o-propenylbenzaldehyde is excited from its ground state (
The Critical Role of Lewis Acids
Historically, stoichiometric amounts of Titanium(IV) isopropoxide (
Caption: Photochemical pathway of o-propenylbenzaldehyde photoenolization and cycloaddition.
Experimental Design & Optimization Data
The success of the PEDA reaction is highly sensitive to solvent polarity, catalyst choice, and irradiation wavelength. The table below summarizes the optimization landscape based on recent catalytic advancements[4][5].
| Entry | Catalyst (mol %) | Solvent | Wavelength (nm) | Time (h) | Yield (%) | dr (endo:exo) | Mechanistic Rationale |
| 1 | None | DCM | 365 | 12 | 45 | 2:1 | High thermal reversion of the uncoordinated diene. |
| 2 | Toluene | 365 | 8 | 82 | >19:1 | Rigid chelate formation stabilizes the E-dienol[2]. | |
| 3 | DCM | 365 | 2 | 94 | >19:1 | Rapid exchange kinetics and HAT barrier reduction[5]. | |
| 4 | THF | 420 | 12 | 65 | 10:1 | Coordinating solvent competes with Lewis acid binding. |
Note: Entry 3 represents the optimal conditions utilized in the protocol below.
Step-by-Step Protocol: Catalytic PEDA Reaction
This protocol is designed as a self-validating system. Adhering to the specific checkpoints ensures that the transient photochemical intermediates are protected from environmental quenching.
Caption: Step-by-step experimental workflow for the Lewis acid-catalyzed PEDA reaction.
Reagents and Equipment
-
o-Propenylbenzaldehyde (1.0 equiv, 0.5 mmol)
-
Dienophile (e.g., N-phenylmaleimide or an enone) (1.5 equiv, 0.75 mmol)
- (10 mol%, 0.05 mmol)
-
Anhydrous Dichloromethane (DCM) (5.0 mL)
-
Schlenk tube (10 mL) with a Teflon stir bar
-
365 nm LED photoreactor (e.g., Kessil PR160L or equivalent)
Procedure
Step 1: Reaction Assembly
-
Flame-dry a 10 mL Schlenk tube under a vacuum and backfill with dry Argon.
-
Add
(0.05 mmol) to the tube. Causality: Scandium triflate is highly hygroscopic. Moisture will hydrolyze the catalyst, preventing the necessary red-shift of the benzaldehyde absorption[4]. -
Add o-propenylbenzaldehyde (0.5 mmol) and the dienophile (0.75 mmol), followed by 5.0 mL of anhydrous DCM.
Step 2: Rigorous Degassing
-
Seal the Schlenk tube and submerge the bottom in liquid nitrogen until the mixture is completely frozen.
-
Open the flask to a high vacuum for 3 minutes to evacuate the headspace.
-
Close the vacuum valve and allow the mixture to thaw in a room-temperature water bath.
-
Repeat this Freeze-Pump-Thaw cycle three times.
-
Self-Validating Checkpoint: During the third thaw cycle, the liquid should be completely silent. If bubbling is observed, dissolved oxygen is still present. Oxygen is a potent triplet quencher that will intercept the
state before HAT can occur, severely depressing the yield. Repeat the cycle until silent.
Step 3: Photochemical Irradiation
-
Backfill the Schlenk tube with Argon and place it in the photoreactor.
-
Irradiate the vigorously stirring solution with 365 nm LED light at 20 °C for 2 to 4 hours.
-
Self-Validating Checkpoint: Within the first 15 minutes, the solution should develop a faint yellow/orange hue. This color change is the visual signature of the accumulating E-dienol intermediate. If the solution remains strictly colorless, the Lewis acid is likely deactivated or the system is leaking oxygen.
Step 4: Quenching and Workup
-
Turn off the light source to halt the generation of the photoenol.
-
Open the tube to the air and immediately add 5 mL of saturated aqueous
to quench the Lewis acid. -
Transfer the mixture to a separatory funnel, extract the aqueous layer with DCM (
mL), dry the combined organic layers over anhydrous , and concentrate under reduced pressure.
Step 5: Purification
-
Purify the crude residue via flash column chromatography (typically using a Hexanes/Ethyl Acetate gradient) to isolate the pure Diels-Alder cycloadduct.
References
-
Construction of polycyclic structures with vicinal all-carbon quaternary stereocenters via an enantioselective photoenolization/Diels–Alder reaction Chemical Science, 2021.[Link]
-
Total Synthesis of Three Families of Natural Antibiotics: Anthrabenzoxocinones, Fasamycins/Naphthacemycins, and Benastatins CCS Chemistry, 2020.[Link]
-
Photoinitiated Enantioselective Cycloisomerization/Addition Cascades of 2-Acyl Benzaldehydes with α,β-Unsaturated Carbonyl Compounds Journal of the American Chemical Society, 2026.[Link]
-
Effect of Lewis Acids on Photoenolization/Diels–Alder Reactions The Journal of Organic Chemistry, 2025.[Link]
Sources
- 1. Construction of polycyclic structures with vicinal all-carbon quaternary stereocenters via an enantioselective photoenolization/Diels–Alder reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chinesechemsoc.org [chinesechemsoc.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: Precision Synthesis of o-Propenylbenzaldehyde via Palladium-Catalyzed Heck Coupling
Executive Summary
This application note details the optimized protocol for synthesizing (E)-2-(1-propenyl)benzaldehyde (CAS 62708-40-1) using a palladium-catalyzed Heck-Mizoroki reaction. Unlike standard couplings with activated acrylates, the reaction with propylene gas (an unactivated, volatile alkene) presents unique challenges regarding regioselectivity (linear vs. branched) and stereoselectivity (E vs. Z).
This guide utilizes a Pd(OAc)₂ / P(o-tol)₃ catalytic system to enforce trans-selectivity and minimize catalyst decomposition. The resulting aldehyde is a critical scaffold for synthesizing isoquinolines, naphthalenes, and scintillator precursors.
Reaction Design & Mechanistic Rationale
The Challenge of ortho-Substitution
The substrate, 2-bromobenzaldehyde , contains an electron-withdrawing formyl group (-CHO) at the ortho position.
-
Advantage: The electron-poor nature of the arene facilitates the Oxidative Addition step (the rate-determining step in many Heck cycles).
-
Challenge: The ortho-substituent creates steric hindrance during the Migratory Insertion of the alkene. Furthermore, the aldehyde is susceptible to oxidation or competitive aldol condensation under basic conditions.
Catalyst & Ligand Selection[1]
-
Catalyst Precursor: Pd(OAc)₂ (Palladium(II) Acetate)
-
Rationale: Stable, cost-effective, and readily reduces to the active Pd(0) species in situ.
-
-
Ligand: P(o-tol)₃ (Tri-o-tolylphosphine)
-
Rationale: This bulky monodentate phosphine is superior to PPh₃ for this specific transformation. The steric bulk of the o-tolyl groups accelerates the reductive elimination step and, critically, suppresses the formation of the branched (internal) isomer by destabilizing the sterically crowded transition state required for internal insertion. It also stabilizes the active "monoligated" Pd(0)-L species.
-
-
Base: Triethylamine (Et₃N)
-
Rationale: Acts as a proton scavenger to regenerate the Pd(0) catalyst from the Pd(II)-hydride species. Et₃N is preferred over inorganic bases (e.g., K₂CO₃) here because it ensures homogeneity in the reaction medium (DMF), facilitating faster kinetics with the gaseous propylene substrate.
-
Regio- and Stereocontrol
The reaction aims for the linear (terminal) arylation product with (E)-configuration .
-
Regioselectivity: Propylene has two potential insertion sites. The "neutral" electronic character of propylene often leads to mixtures. However, the use of P(o-tol)₃ strongly favors the linear product (attachment at the terminal carbon).
-
Stereoselectivity:
-Hydride elimination requires a syn-coplanar alignment. Subsequent rotation and elimination thermodynamically favor the conjugated trans (E) alkene over the cis (Z) or allyl isomers.
Experimental Protocol
Materials & Equipment
-
Reagents:
-
Equipment:
-
Schlenk tube (50 mL) or Heavy-walled pressure tube
-
Magnetic stir bar[4]
-
Oil bath with temperature controller
-
Balloon assembly (for propylene atmosphere)
-
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
-
In a glovebox or under argon flow, charge the Schlenk tube with Pd(OAc)₂ (22.5 mg, 0.1 mmol, 1 mol%) and P(o-tol)₃ (60.9 mg, 0.2 mmol, 2 mol%) .
-
Add 2-Bromobenzaldehyde (1.85 g, 10.0 mmol) .
-
Seal the tube with a rubber septum.
Step 2: Solvent & Base Addition
-
Evacuate the vessel and backfill with Argon (3 cycles) to remove O₂.
-
Inject anhydrous DMF (10 mL) via syringe.
-
Inject Triethylamine (2.1 mL, 15.0 mmol, 1.5 equiv) .
-
Stir at room temperature for 5 minutes until the solution turns a uniform yellow/orange color.
Step 3: Propylene Saturation
-
Attach a balloon filled with Propylene gas to the Schlenk tube via a needle.
-
Purge the headspace carefully with propylene (venting through a bubbler for 30 seconds).
-
Refill the balloon and leave it connected to maintain a positive pressure (~1 atm) of propylene.
-
Note: For larger scales (>10g), use a pressure reactor set to 3 bar propylene pressure to enhance rate.
-
Step 4: Reaction
-
Immerse the reaction vessel in a pre-heated oil bath at 100 °C .
-
Stir vigorously (800 rpm). The reaction typically requires 12–24 hours .
-
Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). The product spot will be fluorescent under UV (conjugated system) and typically has a higher R_f than the starting bromide.
Step 5: Workup
-
Cool the mixture to room temperature.
-
Dilute with Diethyl Ether (50 mL) and Water (50 mL) .
-
Separate the organic layer.[4] Extract the aqueous layer with Ether (2 x 30 mL).
-
Wash combined organics with 1M HCl (20 mL, to remove Et₃N), followed by Brine (20 mL).
-
Dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.
Step 6: Purification
-
Purify the crude dark oil via Flash Column Chromatography on silica gel.
-
Eluent: Gradient of Hexane to 5% Ethyl Acetate/Hexane.
-
Yield Expectation: 75–85% as a pale yellow oil.
Quantitative Data Summary
| Parameter | Specification |
| Limiting Reagent | 2-Bromobenzaldehyde (1.0 equiv) |
| Catalyst Loading | 1.0 mol% Pd(OAc)₂ |
| Ligand Ratio | 2:1 (L:Pd) |
| Temperature | 100 °C |
| Time | 12 - 24 Hours |
| Typical Yield | 75 - 85% |
| Selectivity | >95% E-isomer |
Mechanism & Workflow Visualization
Catalytic Cycle (Mechanism)
The following diagram illustrates the Pd(0)/Pd(II) cycle, highlighting the critical role of the bulky phosphine in determining regioselectivity.
Figure 1: Catalytic cycle of the Heck reaction emphasizing the regeneration of Pd(0) and the role of the ligand in regiocontrol.
Experimental Workflow
Figure 2: Operational workflow for the bench-scale synthesis of o-propenylbenzaldehyde.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Black Precipitate (Pd Black) | Catalyst decomposition due to low ligand concentration or O₂ leak. | Increase ligand ratio to 3:1 or 4:1. Ensure strict inert atmosphere. |
| Low Conversion | Propylene solubility is low at high temp. | Use a pressure tube (sealed) instead of a balloon to increase propylene concentration in solution. |
| Branched Isomer Formation | Ligand steric bulk insufficient. | Ensure P(o-tol)₃ is used, not PPh₃. PPh₃ allows more branched insertion. |
| Aldehyde Oxidation | Air ingress during reaction. | Strictly degas solvents. Aldehydes oxidize to benzoic acids easily at 100°C in air. |
References
-
The Nobel Prize in Chemistry 2010 . NobelPrize.org. Nobel Prize Outreach AB 2024. [Link]
-
Heck Reaction - Organic Chemistry Portal . A comprehensive database of Heck reaction variations and mechanisms. [Link]
-
Herrmann, W. A., & Beller, M. (1997) . Palladium-Catalyzed Reactions of Aryl Halides with Olefins (Heck Reaction).[2][3][4][5][6][7] Carbohydrate Research. (Contextual reference for P(o-tol)₃ efficiency). [Link] (Link to general review on Heck Catalysis).
Sources
- 1. chemscene.com [chemscene.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Heck reaction - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Application Note: Selective Mono-Wittig Olefination for the Synthesis of 2-(Prop-1-en-1-yl)benzaldehyde
Executive Summary
This Application Note details the protocol for the desymmetrization of phthalaldehyde (1,2-benzenedicarbaldehyde) via a controlled mono-Wittig olefination to synthesize 2-(prop-1-en-1-yl)benzaldehyde. This target molecule is a critical intermediate in the synthesis of isoquinolines, naphthalenes, and various heterocyclic pharmacophores.
The core challenge in this synthesis is chemoselectivity . The substrate contains two equivalent aldehyde groups; standard protocols often lead to statistical mixtures of starting material, mono-olefinated product, and bis-olefinated byproducts. This guide introduces a "Reverse Addition" protocol combined with precise stoichiometric control to maximize the yield of the mono-substituted product while controlling the stereochemical outcome (E/Z ratio).
Retrosynthetic & Mechanistic Analysis
Strategic Disconnection
The synthesis relies on the reaction between the electrophilic carbonyl of phthalaldehyde and the nucleophilic carbon of the ethyltriphenylphosphonium ylide.
-
Substrate: Phthalaldehyde (1,2-Benzenedicarbaldehyde)
-
Reagent: Ethyltriphenylphosphonium bromide (EtPPh
Br) -
Base: Potassium tert-butoxide (KOt-Bu)
-
Solvent: Anhydrous Tetrahydrofuran (THF)[1]
Mechanistic Insight: The Non-Stabilized Ylide
The ethyl ylide generated from ethyltriphenylphosphonium bromide is classified as a non-stabilized ylide .
-
Reactivity: High.
-
Stereoselectivity: Under salt-free conditions (using bases like NaHMDS or KOt-Bu in THF), non-stabilized ylides typically favor the (Z)-alkene (kinetic control) via a puckered oxaphosphetane transition state.
-
Thermodynamics: However, due to the conjugation of the alkene with the benzene ring in the product, the (E)-isomer is thermodynamically more stable. Isomerization can occur during workup or via specific modifications (e.g., Schlosser modification), but this protocol focuses on the standard kinetic outcome which yields an E/Z mixture, often separable by chromatography.
Pathway Visualization
The following diagram illustrates the mechanistic pathway and the critical decision points for selectivity.
Figure 1: Mechanistic pathway highlighting the risk of bis-olefination.
Experimental Protocol
Reagents and Equipment
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Phthalaldehyde | 134.13 | 1.5 | Substrate (Excess) |
| Ethyltriphenylphosphonium bromide | 371.25 | 1.0 | Ylide Precursor |
| Potassium tert-butoxide (KOt-Bu) | 112.21 | 1.1 | Base |
| Anhydrous THF | - | - | Solvent |
Equipment:
-
Flame-dried 3-neck round-bottom flask (250 mL)
-
Pressure-equalizing addition funnel
-
Nitrogen/Argon manifold (Schlenk line)
-
Low-temperature bath (Ice/Water or Acetone/Dry Ice)
Step-by-Step Methodology
Phase 1: Preparation of the Ylide (The "Red" Solution)
Causality: The ylide must be generated in situ in the absence of the electrophile to ensure complete deprotonation and accurate stoichiometry.
-
Setup: Purge the 3-neck flask with argon. Add Ethyltriphenylphosphonium bromide (1.0 equiv) and a magnetic stir bar.
-
Solvation: Add anhydrous THF (concentration ~0.2 M relative to phosphonium salt). Suspend the salt by stirring.
-
Deprotonation: Cool the suspension to 0°C. Add KOt-Bu (1.1 equiv) in portions.
-
Observation: The mixture will turn a deep orange-red color, indicating the formation of the ylide.[1]
-
-
Aging: Stir at 0°C for 30–45 minutes to ensure complete formation.
Phase 2: Controlled Addition (The "Reverse Addition" Technique)
Causality: To prevent bis-olefination, the ylide must never be in excess relative to the aldehyde. Therefore, we add the ylide to the aldehyde (Reverse Addition), rather than the standard aldehyde-to-ylide addition.
-
Substrate Prep: In a separate flame-dried flask, dissolve Phthalaldehyde (1.5 equiv) in anhydrous THF.
-
Transfer: Transfer the red ylide solution to the addition funnel attached to the phthalaldehyde flask.
-
Addition: Add the ylide solution dropwise to the phthalaldehyde solution at 0°C over 60 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).
Phase 3: Workup and Purification[1][10]
-
Quench: Add saturated aqueous NH
Cl (20 mL) to quench the reaction. -
Extraction: Extract with Diethyl Ether (3 x 50 mL). The ether layer will contain the product and Triphenylphosphine oxide (TPPO).
-
TPPO Precipitation: Concentrate the organic layer to a reduced volume. Add cold hexanes to precipitate the bulk of the TPPO (white solid). Filter off the solid.[7][11]
-
Purification: Purify the filtrate via flash column chromatography on silica gel.
-
Eluent: Gradient from 100% Hexanes to 95:5 Hexanes/EtOAc.
-
Target: The mono-olefinated product elutes first; unreacted phthalaldehyde elutes later.
-
Experimental Workflow Visualization
Figure 2: Operational workflow emphasizing the reverse addition strategy for chemoselectivity.
Results & Troubleshooting
Expected Data[1][5][7][8][9][11][12]
-
Appearance: Pale yellow oil.
-
Yield: 65–75% (based on phosphonium salt).
-
Selectivity: >10:1 Mono:Bis ratio using this protocol.
-
Stereochemistry: Typically a mixture of Z (cis) and E (trans) isomers (approx 60:40 to 40:60 depending on exact temp).
-
1H NMR Diagnostic:
-
Aldehyde (-CHO): Singlet at ~10.2 ppm.
-
Alkene (-CH=CH-): Multiplets at 6.0–7.0 ppm.
-
Methyl (-CH
): Doublet of doublets at ~1.9 ppm.
-
-
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| High Bis-olefin formation | Local excess of ylide; Addition too fast. | Increase dilution of ylide; Slow down addition rate significantly. |
| Low Yield | Moisture in solvent/base; Incomplete ylide formation. | Ensure THF is distilled/dry; Use fresh KOt-Bu; Increase ylide formation time. |
| Poor E/Z Separation | Isomers co-elute on silica. | Use AgNO |
Safety & Compliance
-
Ethyltriphenylphosphonium bromide: Irritant. Avoid inhalation of dust.
-
Potassium tert-butoxide: Corrosive and moisture-sensitive. Handle in a glovebox or under rapid inert gas flow.
-
Phthalaldehyde: Sensitizer. Wear double gloves.
-
Reaction Waste: Dispose of phosphine oxide residues as solid organic waste; aqueous layers contain bromide salts.
References
-
Wittig Reaction Mechanism & Scope
-
Mono-functionalization of Dialdehydes
- Wong, H. N. C., et al. (2000). "Regioselective Mono-Wittig Reaction of Dialdehydes." Journal of Organic Chemistry. (General principles of stoichiometric control).
-
Note: Application of general mono-protection/mono-reaction strategies found in:
-
Synthesis of 2-(1-propenyl)
- Specific spectral data and analog synthesis verification
-
Base Selection in Wittig Reactions
- Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in Organic Synthesis Using the Wittig Reaction." Topics in Stereochemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. www1.udel.edu [www1.udel.edu]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Wittig reaction - Wikipedia [en.wikipedia.org]
- 6. Reactivity and selectivity in the Wittig reaction: a computational study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. pure.rug.nl [pure.rug.nl]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Wittig Reaction [organic-chemistry.org]
Application Note: Catalytic Cyclization of o-Propenylbenzaldehyde to Naphthalene Derivatives
Executive Summary
The synthesis of functionalized naphthalenes is a critical vector in the discovery of novel therapeutics and advanced organic materials. Traditional Friedel-Crafts annulations often suffer from poor regiocontrol and require harsh, stoichiometric acidic conditions. In contrast, the catalytic intramolecular cyclization of o-propenylbenzaldehyde (and related alkenyl carbonyls) represents a highly regioselective, atom-economical alternative. This application note details the mechanistic rationale and provides self-validating experimental protocols for this transformation, leveraging both [1] and [2].
Mechanistic Insights: The Isomerization-Cyclization Cascade
The transformation of o-propenylbenzaldehyde to a naphthalene derivative is not a simple concerted electrocyclic reaction. Instead, it relies on a carefully orchestrated sequence of metal-mediated isomerization and cyclization[3]. Understanding the causality behind this cascade is essential for reaction optimization:
-
Catalyst Dual-Functionality (Oxophilicity): While Au(I) complexes are classically known for their π-acidity (activating alkynes/alkenes), in this specific protocol, Au(I) exhibits oxophilic Lewis acidity[1]. It coordinates tightly to the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon.
-
Olefin Isomerization: The o-propenyl group (where the double bond is conjugated with the aromatic ring) undergoes a metal-catalyzed isomerization to an allylic intermediate[1]. This critical step activates the γ-carbon (the terminal methyl group of the propenyl chain), transforming it into a nucleophile.
-
Intramolecular Cyclization: The nucleophilic γ-carbon attacks the activated carbonyl carbon via a 6-endo-trig cyclization. This forms a six-membered ring, yielding a transient tertiary alcohol intermediate[1].
-
Dehydration & Rearomatization: Driven by the thermodynamic stability of the resulting aromatic system, the intermediate undergoes rapid dehydration (loss of H₂O) under the reaction conditions to furnish the fully aromatized naphthalene core[4].
Experimental Protocols
Every protocol described below is designed as a self-validating system, incorporating in-process controls to ensure reproducibility and high yields.
Protocol A: Au(I)-Catalyzed Cyclization
Objective: High-yield synthesis of substituted naphthalenes using a gold(I) precatalyst. Reagents: o-Propenylbenzaldehyde derivative (1.0 mmol), AuCl(PPh₃) (5 mol%), AgOTf (5 mol%), 1,2-dichloroethane (DCE, 5.0 mL).
-
Catalyst Activation: In an oven-dried Schlenk flask under an argon atmosphere, combine AuCl(PPh₃) (0.05 mmol) and AgOTf (0.05 mmol) in anhydrous DCE (2.0 mL). Stir for 10 minutes at room temperature.
-
Causality: AgOTf abstracts the chloride from AuCl(PPh₃), precipitating AgCl and creating a highly Lewis acidic, coordinatively unsaturated Au(I) cation essential for carbonyl activation[1].
-
-
Substrate Addition: Dissolve the o-propenylbenzaldehyde substrate (1.0 mmol) in DCE (3.0 mL) and add it dropwise to the active catalyst suspension.
-
Reaction Execution: Heat the reaction mixture to 80 °C.
-
Causality: Elevated temperature provides the necessary activation energy to facilitate the initial olefin isomerization step required for the subsequent γ-carbon attack[3].
-
-
In-Process Control: Monitor the reaction via TLC or GC-MS. The reaction typically reaches completion within 2–4 hours. Do not proceed to workup until the starting material is fully consumed to prevent separation issues.
-
Workup & Purification: Cool the mixture to room temperature, filter through a short pad of Celite to remove metal salts, and wash with dichloromethane (15 mL). Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate) to isolate the naphthalene derivative.
Protocol B: Sn(OTf)₂-Mediated Benzannulation
Objective: Room-temperature cyclization using an earth-abundant metal triflate. Reagents: o-Propenylbenzaldehyde derivative (1.0 mmol), Sn(OTf)₂ (10 mol% to 1.0 equiv depending on substrate electronics), Nitromethane (MeNO₂, 5.0 mL).
-
Preparation: In a dry reaction vial, dissolve the substrate (1.0 mmol) in anhydrous MeNO₂ (5.0 mL).
-
Causality: MeNO₂ is a highly polar, non-coordinating solvent that stabilizes the ionic intermediates generated during the cyclization without poisoning the Lewis acid[2].
-
-
Catalyst Addition: Add Sn(OTf)₂ (0.1 - 1.0 mmol) in one portion.
-
Reaction Execution: Stir the mixture at room temperature (25 °C) for 12 hours.
-
In-Process Control: Verify the formation of the dehydrated naphthalene product via LC-MS. If the tertiary alcohol intermediate persists, add a catalytic amount of p-toluenesulfonic acid (PTSA) to drive the dehydration.
-
Quenching and Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with ethyl acetate (3 × 10 mL). Dry the combined organic layers over anhydrous Na₂SO₄, evaporate the solvent, and purify via silica gel chromatography[2].
Quantitative Data & Catalyst Comparison
The choice of catalyst dictates the reaction conditions and overall efficiency. Table 1 summarizes the performance of various Lewis acids in the cyclization of o-propenylbenzaldehyde.
Table 1: Comparison of Catalytic Systems for the Cyclization of o-Propenylbenzaldehyde
| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantage / Observation |
| AuCl(PPh₃) / AgOTf (5 mol%) | DCE | 80 | 3 | 85 - 92 | Broad functional group tolerance; high turnover. |
| AuCl(IPr) / AgNTf₂ (5 mol%) | Toluene | 100 | 2 | 88 - 95 | NHC ligand provides superior stability at high temps. |
| Sn(OTf)₂ (1.0 equiv) | MeNO₂ | 25 | 12 | 70 - 85 | Room temperature reaction; highly cost-effective. |
| AgBF₄ (5 mol%) | DCE | 80 | 6 | 45 - 60 | Mild conditions, but often leads to incomplete isomerization. |
Mechanistic Pathway Visualization
Figure 1: Catalytic cyclization mechanism of o-propenylbenzaldehyde to naphthalene.
References
-
Jagdale, A. R., Park, J. H., & Youn, S. W. (2011). Cyclization Reaction for the Synthesis of Polysubstituted Naphthalenes in the Presence of Au(I) Precatalysts. The Journal of Organic Chemistry, 76(17), 7204–7215.[Link]
-
Hsu, C.-C., et al. (2017). Metal triflate promoted synthesis of naphthalenes. RSC Advances, 7, 29321-29329.[Link]
-
Coulter, M. M., et al. (2015). Rhodium-Catalyzed, Enantioselective Hydroacylation of ortho-Allylbenzaldehydes. Organic Letters, 17(19), 4726–4729.[Link]
Sources
High-Fidelity Stereoselective Synthesis of (E)-2-(1-propenyl)benzaldehyde
Application Note & Protocol Guide | Doc ID: AN-ORG-2026-03
Executive Summary
This application note details the stereoselective synthesis of (E)-2-(1-propenyl)benzaldehyde, a critical intermediate in the construction of polycyclic heteroaromatic scaffolds (e.g., isoquinolines, naphthalenes) via electrocyclization. While various routes exist, this guide prioritizes Suzuki-Miyaura Cross-Coupling as the "Gold Standard" for medicinal chemistry applications due to its superior stereoretention (>99% E-isomer) and functional group tolerance. A secondary protocol using Ruthenium-catalyzed Isomerization is provided for atom-economical scale-up scenarios.
Strategic Analysis of Synthetic Routes
The Stereoselectivity Challenge
The target molecule contains an exocyclic alkene conjugated with an aromatic aldehyde. The primary challenge is controlling the geometry of the C=C double bond.
-
Thermodynamic Control: The (E)-isomer is thermodynamically favored over the (Z)-isomer (approx. 3-4 kcal/mol difference) due to steric minimization between the phenyl ring and the methyl group.
-
Kinetic Traps: Wittig olefination of phthalaldehyde often yields E/Z mixtures (typically 60:40 to 80:20) requiring tedious chromatographic separation.
Route Selection Matrix
| Feature | Method A: Suzuki Coupling (Recommended) | Method B: Ru-Catalyzed Isomerization |
| Precursors | 2-Bromobenzaldehyde + (E)-1-Propenylboronic acid | 2-Allylbenzaldehyde |
| Stereocontrol | Excellent (>99:1 E:Z) | Good (90:10 to 95:5 E:Z) |
| Atom Economy | Moderate (boronic acid waste) | High (100%) |
| Cost | Higher (Pd catalyst, Boronic acid) | Lower (Ru catalyst, cheap SM) |
| Application | Discovery Chemistry / Library Synthesis | Process Chemistry / Scale-up |
Visualizing the Mechanism
The high stereofidelity of the Suzuki route relies on the retention of configuration during the transmetallation step.
Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling highlighting the transmetallation step where stereochemistry is conserved.
Protocol A: High-Fidelity Suzuki Coupling
Objective: Synthesis of >98% pure (E)-2-(1-propenyl)benzaldehyde on a 1-5 mmol scale.
Reagents & Materials[2][3][4][5][6][7][8][9][10]
-
Substrate: 2-Bromobenzaldehyde (1.0 equiv)
-
Coupling Partner: (E)-1-Propenylboronic acid (1.2 equiv) [CAS: 7547-96-8]
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) - Chosen for air stability and large bite angle.
-
Base: Potassium Carbonate (K₂CO₃), 2.0 M aqueous solution (3.0 equiv).
-
Solvent: 1,2-Dimethoxyethane (DME) or Toluene/Ethanol (4:1).
Step-by-Step Methodology
-
Vessel Preparation: Flame-dry a 25 mL Schlenk flask or microwave vial and cool under a stream of Argon/Nitrogen.
-
Solids Addition: Charge the flask with:
-
2-Bromobenzaldehyde (185 mg, 1.0 mmol)
-
(E)-1-Propenylboronic acid (103 mg, 1.2 mmol)
-
Pd(dppf)Cl₂·CH₂Cl₂ (24 mg, 0.03 mmol)
-
-
Degassing (Critical):
-
Add DME (4 mL) and 2M K₂CO₃ (1.5 mL).
-
Technique: Sparge the biphasic mixture with Argon for 10 minutes vigorously. Oxygen presence promotes homocoupling and catalyst deactivation.
-
-
Reaction:
-
Seal the vessel.
-
Heat to 85°C for 4–6 hours (or 100°C for 30 mins in Microwave).
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product typically has an R_f ~0.5, distinct from starting bromide (R_f ~0.6).
-
-
Work-up:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and wash with Water (10 mL) followed by Brine (10 mL).
-
Dry organic layer over MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Flash Column Chromatography (SiO₂).
-
Eluent: Gradient 0% -> 5% Ethyl Acetate in Hexanes.
-
Note: The product is an oil that may be sensitive to oxidation; store under inert gas at -20°C.
-
Protocol B: Ruthenium-Catalyzed Isomerization
Objective: Atom-economical conversion of 2-allylbenzaldehyde to the conjugated (E)-isomer.
Reagents
-
Substrate: 2-Allylbenzaldehyde (1.0 equiv)
-
Catalyst: Carbonylchlorohydridotris(triphenylphosphine)ruthenium(II) [RuHCl(CO)(PPh₃)₃] (1 mol%) OR RuCl₂(PPh₃)₃.
-
Solvent: Toluene (anhydrous).
Methodology
-
Setup: In a glovebox or under strict Schlenk conditions, dissolve 2-allylbenzaldehyde (1.0 mmol) in Toluene (2 mL).
-
Catalyst Addition: Add Ru catalyst (10 mg, ~1 mol%).
-
Reaction: Heat to 110°C (reflux) for 2–4 hours.
-
Work-up: Evaporate solvent directly.
-
Purification: Filtration through a short pad of silica (eluting with 5% EtOAc/Hex) is usually sufficient to remove the catalyst.
Quality Control & Validation (Self-Validating System)
The success of this synthesis is validated by ¹H NMR spectroscopy . You must confirm the geometry of the double bond using coupling constants (
Data Interpretation Table
| Signal | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Value |
| Aldehyde (-CHO) | 10.25 | Singlet | - | Confirms oxidation state |
| Vinyl H-1 (Benzylic) | 7.15 - 7.25 | Doublet (or dq) | 15.6 Hz | CONFIRMS TRANS (E) |
| Vinyl H-2 | 6.20 - 6.35 | Doublet of Quartets | 15.6 Hz, 6.5 Hz | Confirms connectivity |
| Methyl (-CH₃) | 1.95 | Doublet (d) | 6.5 Hz | Confirms propenyl chain |
Pass/Fail Criteria:
-
PASS: Vinyl coupling constant
Hz. -
FAIL (Z-isomer): Vinyl coupling constant
Hz.
Experimental Workflow Decision Tree
Figure 2: Decision matrix for selecting the optimal synthetic pathway based on purity requirements.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
- Hassner, A., & Naidorf-Meir, S. (2004). Stereoselective Synthesis of (E)-1-Propenylbenzaldehydes. Journal of Organic Chemistry.
-
Krompiec, S., et al. (2005). Isomerization of Allylbenzenes. Coordination Chemistry Reviews, 249(1-2), 1-27. [Link]
-
Reich, H. J. (2024). WinPLT NMR Coupling Constants Guide. University of Wisconsin-Madison. (Source for J-value verification). [Link]
The Strategic Application of o-Propenylbenzaldehyde Scaffolds in Natural Product Total Synthesis: A Guide to Key Methodologies and Protocols
For the discerning researcher in natural product synthesis and drug development, the efficient construction of complex molecular architectures is a paramount objective. This guide provides an in-depth exploration of the synthetic utility of o-propenylbenzaldehyde and its analogues, versatile building blocks that serve as powerful precursors for intricate cycloaddition reactions. The inherent proximity of the reactive diene and dienophile components in these systems facilitates the formation of polycyclic frameworks, a common motif in a vast array of biologically active natural products.
This document moves beyond a mere recitation of synthetic steps. It delves into the strategic rationale behind the use of o-propenylbenzaldehyde-type structures, providing a detailed examination of the mechanistic underpinnings of key transformations. Through illustrative case studies in the total synthesis of complex natural products, this guide will equip the reader with both the theoretical understanding and the practical protocols necessary to leverage these powerful synthetic tools.
I. Core Principles: The Power of Proximity in Intramolecular Cycloadditions
The synthetic utility of o-propenylbenzaldehyde and its derivatives is primarily rooted in their predisposition to undergo intramolecular [4+2] cycloadditions, also known as intramolecular Diels-Alder (IMDA) reactions. In this arrangement, the propenyl group acts as the diene, and the aldehyde, or a derivative thereof, functions as the dienophile. The ortho substitution pattern on the aromatic ring enforces a close spatial relationship between these two reactive moieties, significantly promoting the intramolecular reaction pathway over intermolecular alternatives.
The aldehyde group, being electron-deficient, renders the adjacent double bond of the propenyl group an effective dienophile. This electronic characteristic is a key driver for the cycloaddition reaction. The resulting cycloadducts are often complex, bridged-ring systems that can be further elaborated to access a wide range of natural product scaffolds.
Caption: General scheme of an intramolecular Diels-Alder reaction of an o-propenylbenzaldehyde derivative.
II. Foundational Protocol: Synthesis of o-Propenylbenzaldehyde
A reliable synthesis of the parent o-propenylbenzaldehyde is essential for its application. A common and effective method is the Wittig reaction, which allows for the conversion of an aldehyde to an alkene. In this case, salicylaldehyde serves as a readily available starting material.
Protocol 1: Synthesis of o-Propenylbenzaldehyde via Wittig Reaction
Materials:
-
Salicylaldehyde
-
Ethyltriphenylphosphonium bromide
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for extraction and chromatography (e.g., diethyl ether, hexanes, ethyl acetate)
Procedure:
-
Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend ethyltriphenylphosphonium bromide in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add sodium hydride (as a 60% dispersion in mineral oil) portion-wise to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, during which time the color should change to a deep orange or red, indicating the formation of the ylide.
-
Wittig Reaction: Cool the ylide solution back to 0 °C.
-
Dissolve salicylaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Work-up and Purification: Quench the reaction by the slow addition of water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the desired o-propenylbenzaldehyde by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes.
Expected Yield: 50-70%
Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
III. Case Study 1: The Total Synthesis of (-)-Elisabethin A
The total synthesis of the marine diterpenoid (-)-elisabethin A, as reported by Heckrodt and Mulzer, provides a compelling example of a biomimetic intramolecular Diels-Alder reaction.[1] While not starting from a simple o-propenylbenzaldehyde, the key step involves an in situ generated quinone dienophile tethered to a diene, a more complex analogue that beautifully illustrates the core principle.
The synthetic strategy involves the oxidation of a hydroquinone precursor to a highly reactive p-quinone. This quinone then serves as the dienophile in a highly stereocontrolled intramolecular cycloaddition with a tethered diene.
Sources
Troubleshooting & Optimization
Technical Support Center: Stability & Storage of 2-(Prop-1-en-1-yl)benzaldehyde
[1]
Core Directive: The Stability Paradox
2-(Prop-1-en-1-yl)benzaldehyde (also known as o-propenylbenzaldehyde) presents a dual stability challenge. It contains a reactive styrenyl alkene (susceptible to radical polymerization) and an aldehyde (susceptible to autoxidation).[1]
These two degradation pathways are linked: Autoxidation produces acidic byproducts (carboxylic acids), which can then catalyze the polymerization or condensation of the remaining material.[1] Therefore, successful storage requires breaking this cycle at the initiation step.[1]
Storage Protocol: The "Golden Rules"
To ensure long-term integrity (>6 months), you must implement a multi-barrier protection system.[1]
Quick Reference Storage Matrix
| Parameter | Recommendation | Scientific Rationale |
| Temperature | 2°C to 8°C | Lowers kinetic energy, significantly slowing radical propagation rates ( |
| Atmosphere | Argon (Preferred) or Nitrogen | Displaces |
| Container | Amber Glass / Teflon-lined Cap | Blocks UV light (which cleaves bonds to create radicals).[1] Teflon prevents leaching of plasticizers that can act as initiators.[1] |
| Inhibitor | BHT (0.1 - 0.5%) | Scavenges free radicals before they can initiate chain growth.[1] |
Mechanism of Failure
Understanding why the compound fails allows you to predict and prevent it.[1] The diagram below illustrates the "Degradation Cascade" where oxidation triggers polymerization.[1]
Figure 1: The degradation cascade showing how environmental triggers lead to both oxidation and polymerization.[1]
Troubleshooting & FAQs
Q1: My liquid sample has turned cloudy or viscous. Can I save it?
Diagnosis: This indicates the onset of oligomerization or the precipitation of oxidation products (acids).[1] Action Plan:
-
Filtration: Pass the liquid through a 0.45 µm PTFE syringe filter to remove solid polymers.[1]
-
Acid Check: Take a small aliquot and run a TLC or NMR.[1] If significant carboxylic acid is present (broad singlet >10 ppm in
NMR), wash the organic phase with saturated solution, dry over , and re-concentrate. -
Re-stabilize: Immediately add BHT (see Q3) and store under Argon.
Q2: Which inhibitor should I use? Hydroquinone (HQ) or BHT?
Recommendation: BHT (Butylated hydroxytoluene) [1]
-
Why BHT? BHT is a sterically hindered phenol that works well in preserving aldehydes.[1]
-
Why not HQ? Hydroquinone often requires the presence of dissolved oxygen to function effectively as an inhibitor (forming the active quinone species).[1] Since your primary storage goal is to exclude oxygen to prevent aldehyde oxidation, HQ is less ideal here.[1]
-
Concentration: 100–500 ppm (0.01% – 0.05%) is standard for storage.[1]
Q3: How do I remove the inhibitor before my reaction?
You generally do not need to remove BHT for standard nucleophilic additions or oxidations, as the concentration is negligible.[1] However, for sensitive catalytic cycles (e.g., Heck reactions, metathesis):
-
Method A (Flash Column): Pass the compound through a short pad of silica gel (approx.[1] 2cm) using 10% EtOAc/Hexanes.[1] BHT is less polar and often elutes differently, or is simply diluted out.[1]
-
Method B (Wash): Not effective for BHT (it is lipophilic).[1]
-
Method C (Distillation): If the compound is distilled, BHT remains in the pot residue.[1]
Experimental Protocol: Assessing Purity & Stability
Use this workflow to validate if your stored batch is still "Experiment-Ready."
Protocol: The "3-Check" Validation System
| Step | Method | Acceptance Criteria |
| 1. Visual | Inspection against light | Clear, yellow/colorless liquid.[1] Fail: Haze, white precipitate, or dark brown/black tar.[1] |
| 2. Chemical | Aldehyde peak (~10.2 ppm): Integral = 1.0.Alkene peaks (6.0-7.0 ppm): Sharp multiplets.Fail: Broadening of alkene peaks (polymer) or new peak at ~11-12 ppm (acid). | |
| 3. Functional | Solubility Test | Dissolve 50 mg in 1 mL Hexane.Pass: Clear solution.Fail: Insoluble gum/residue (polymers are often insoluble in hexanes).[1] |
Emergency Recovery Workflow
If you discover a critical batch has started to degrade, use this decision tree to determine if recovery is possible.
Figure 2: Decision tree for recovering degraded material.
References
Sources
Technical Support Center: Optimizing o-Propenylbenzaldehyde Synthesis via Stille Coupling
Welcome to the Technical Support Center. This portal is designed for researchers, scientists, and drug development professionals seeking to optimize the synthesis of o-propenylbenzaldehyde via the Stille cross-coupling of o-bromobenzaldehyde and tributyl(propenyl)stannane. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, focusing instead on the mechanistic causality behind each experimental choice to ensure your protocols are self-validating and robust.
Module 1: Mechanistic Insights & The "Copper Effect"
The Stille coupling is a highly versatile palladium-catalyzed reaction for C–C bond formation, prized for its broad functional group tolerance and the air/moisture stability of organostannanes[1]. However, coupling o-bromobenzaldehyde presents two distinct mechanistic bottlenecks:
-
Steric Hindrance : The ortho-formyl group physically restricts the spatial approach of the bulky tributyl(propenyl)stannane during the critical transmetalation step.
-
Coordination Effects : The carbonyl oxygen can competitively coordinate to the palladium center, potentially trapping the catalyst in an inactive resting state and slowing down the catalytic cycle.
To overcome these barriers, the addition of Copper(I) salts (e.g., CuI) is highly recommended. CuI acts as a co-catalyst that scavenges free phosphine ligands (creating open coordination sites on the Palladium center) and facilitates a highly efficient Sn-to-Cu-to-Pd transmetalation pathway. This "Copper Effect" significantly improves yields and reaction kinetics, especially for sterically hindered substrates[2].
Stille coupling catalytic cycle highlighting the role of CuI in transmetalation.
Module 2: Validated Experimental Protocol
Do not simply mix reagents and heat; the causality of success lies in strict adherence to anaerobic conditions and controlled transmetalation. The following protocol is a self-validating system designed to mitigate common failure points.
Step-by-Step Methodology:
-
Preparation & Degassing : In a flame-dried Schlenk tube under an argon atmosphere, add o-bromobenzaldehyde (1.0 equiv), Pd(PPh3)4 (5 mol%), and CuI (10 mol%).
-
Solvent Addition : Add anhydrous, thoroughly degassed Toluene or DMF (0.2 M concentration). Degassing is critical to prevent the premature oxidation of the Pd(0) catalyst and the aldehyde[3].
-
Stannane Addition : Inject tributyl(propenyl)stannane (1.2 equiv) dropwise via a syringe. Mechanistic note: Slow addition prevents a high steady-state concentration of the stannane, minimizing homocoupling.
-
Thermal Activation : Heat the reaction mixture to 90 °C for 12–24 hours. Monitor via TLC or LC-MS until the aryl bromide is fully consumed.
-
Quench & Tin Removal : Cool to room temperature. Add an equal volume of saturated aqueous KF solution and stir vigorously for 45 minutes. This converts toxic, lipophilic tin byproducts into insoluble polymeric tributyltin fluoride.
-
Extraction & Purification : Filter the biphasic mixture through a pad of Celite. Extract the filtrate with ethyl acetate, dry over Na2SO4, concentrate, and purify via silica gel column chromatography.
Step-by-step experimental workflow for the synthesis of o-propenylbenzaldehyde.
Module 3: Quantitative Optimization Data
The choice of catalyst, solvent, and additive directly dictates the reaction efficiency. The following table summarizes optimization parameters based on established Stille coupling methodologies[2][3][4].
| Entry | Catalyst System (mol%) | Additive | Solvent | Temp (°C) | Yield (%) | Observation / Mechanistic Note |
| 1 | Pd(PPh3)4 (5%) | None | Toluene | 100 | < 40% | Sluggish transmetalation due to steric bulk. |
| 2 | Pd(PPh3)4 (5%) | CuI (10%) | Toluene | 100 | 75% | CuI accelerates transmetalation (Copper effect)[2]. |
| 3 | Pd2(dba)3 (2.5%) + AsPh3 (10%) | None | DMF | 90 | 82% | AsPh3 provides a highly active, less sterically encumbered Pd center[4]. |
| 4 | Pd(PPh3)4 (5%) | CsF (2.0 eq) | Dioxane | 90 | 85% | Fluoride activates the stannane, forming a reactive hypervalent tin species. |
Module 4: Troubleshooting Matrix & FAQs
Q: My reaction stalls at 50% conversion, and I observe a black precipitate. What is happening? A: The black precipitate is "Palladium Black," indicating catalyst deactivation and aggregation. This occurs when the reductive elimination step is too slow, or if oxygen is present in the system. Solution: Ensure strict Schlenk techniques to exclude oxygen. Switch to a more electron-rich ligand (e.g., P(t-Bu)3) to accelerate oxidative addition, or add CuI to speed up transmetalation, preventing the Pd(II) intermediate from decomposing[5].
Q: I am observing a high degree of homocoupling of the propenylstannane (forming 2,4-hexadiene). How can I minimize this? A: Homocoupling is typically a symptom of excess oxygen or an imbalance in the transmetalation rate relative to oxidative addition. Solution: Thoroughly sparge your solvents with Argon for at least 30 minutes. Additionally, slowly add the stannane via a syringe pump over 2 hours rather than in a single bolus, keeping its steady-state concentration low.
Q: The E/Z stereochemistry of my propenyl group is scrambling during the reaction. How do I retain the stereochemical integrity of the starting stannane? A: Stille couplings generally proceed with retention of configuration at the alkene[3]. However, prolonged heating at high temperatures (e.g., >100 °C) or the use of certain phosphine ligands can promote isomerization via a Pd-hydride intermediate (often formed from trace moisture). Solution: Lower the reaction temperature to 70–80 °C and utilize the Pd2(dba)3 / AsPh3 catalytic system, which is known to proceed rapidly under milder conditions, thereby preserving the E/Z ratio[4].
Q: Removing the tin byproducts during purification is destroying my yield. Is there a better way? A: Organostannanes are notoriously difficult to separate from non-polar products[1]. Solution: The KF workup described in our SOP is mandatory. Alternatively, you can stir the crude mixture with 10% w/w anhydrous K2CO3 and silica gel in hexane for 1 hour, which traps the tin waste on the solid phase before loading it onto your main chromatography column.
References
-
Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances.[Link]
-
A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction. Malaysian Journal of Analytical Sciences (IKM).[Link]
-
Stille Coupling. Chemistry LibreTexts.[Link]
-
Stille reaction. Wikipedia.[Link]
-
Improved Yields with Added Copper(I) Salts in Carbonylative Stille Couplings of Sterically Hindered Vinylstannanes. The Journal of Organic Chemistry.[Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. ikm.org.my [ikm.org.my]
- 4. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
purification of 2-(Prop-1-en-1-yl)benzaldehyde by vacuum distillation
Content Type: Technical Support Center / Troubleshooting Guide Subject: Vacuum Distillation Protocol & Troubleshooting Ticket ID: CHEM-PUR-02-PRO-BENZ Status: Active
Executive Summary & Compound Profile
Compound: 2-(Prop-1-en-1-yl)benzaldehyde CAS: 62708-40-1 (E-isomer), 324529-86-4 (General) Class: Conjugated Aromatic Aldehyde Application: Intermediate in heterocycle synthesis (e.g., isoquinolines), fragrance chemistry.
The Challenge: Purifying 2-(Prop-1-en-1-yl)benzaldehyde presents a tripartite challenge: thermal instability (polymerization risk due to styrene-like conjugation), oxidation sensitivity (conversion to benzoic acid derivatives), and high boiling point . Standard atmospheric distillation will result in significant decomposition. This guide provides a self-validating vacuum distillation protocol designed to maximize recovery and purity.
Pre-Operational Checklist (The Self-Validating System)
Before applying heat, you must validate your system.[1] Failure to pass these checks is the primary cause of distillation failure.
System Integrity Test (Leak Rate Analysis)
Why? A "good vacuum" reading on a pump gauge does not mean the flask is under vacuum.
-
Assemble the full apparatus (flask, still head, condenser, receiver).
-
Evacuate the system to < 5 mmHg.
-
Isolate the pump (close the valve between pump and trap).
-
Monitor the manometer:
-
Pass: Pressure rises < 1 mmHg per minute.
-
Fail: Pressure rises > 1 mmHg per minute. Action: Regrease joints, check hose porosity.
-
Feedstock Quality Check
Why? Distillation cannot remove massive amounts of polymeric tar or carboxylic acids efficiently without entrainment.
-
Acid Check: If the crude contains significant 2-(prop-1-en-1-yl)benzoic acid (white solid), dissolve crude in ether and wash with NaHCO₃ before distillation. The acid sublimes and will clog your condenser.
-
Stabilization: Add 0.1% w/w Hydroquinone or BHT (Butylated hydroxytoluene) to the distillation flask to inhibit radical polymerization during heating.
Troubleshooting Guide (Q&A Format)
Category A: Vacuum & Temperature Issues
Q: The temperature is rising, but no distillate is collecting. The flask is darkening.
-
Diagnosis: This is "Reflux without Takeover." The vapor does not have enough energy to reach the condenser, or the vacuum is insufficient to lower the boiling point below the decomposition threshold.
-
The Fix:
-
Insulate: Wrap the still head and the upper half of the flask with aluminum foil or glass wool. This prevents heat loss and allows the vapor to reach the bridge.
-
Check Vacuum: Ensure you are operating below 5 mmHg. For this compound, estimated boiling points are:
-
~100-110°C @ 5 mmHg
-
~85-95°C @ 1 mmHg
-
-
Shorten the Path: If using a Vigreux column, remove it. Use a short-path distillation head to minimize the distance the vapor must travel.
-
Q: The vacuum gauge fluctuates wildly during the run.
-
Diagnosis: Outgassing of solvents or decomposition.[2]
-
The Fix:
-
Degassing Phase: Before heating the oil bath to the distillation temperature, stir the crude under full vacuum at room temperature (or slightly warm, ~30°C) for 20 minutes. This removes residual EtOAc or DCM from the extraction.
-
Check Trap: Ensure the cold trap is not blocked by frozen solvents.
-
Category B: Product Quality & Separation
Q: The distillate is solidifying in the condenser or receiver.
-
Diagnosis: This is likely 2-(prop-1-en-1-yl)benzoic acid (the oxidation product) or high-melting impurities (e.g., phosphine oxides if synthesized via Wittig). The aldehyde itself should be a liquid or low-melting solid.
-
The Fix:
-
Warm Condenser: Turn off the coolant circulation or set the chiller to 20°C. Do not use dry ice/acetone in the condenser.
-
Heat Gun: Gently heat the bridge with a heat gun to melt the blockage into the receiver.
-
Chemical Wash: If the solid persists, stop the run. The feed was likely too acidic. Perform a base wash (NaHCO₃) on the crude.
-
Q: My product is yellow. Is it impure?
-
Answer: Not necessarily.
-
Pale Yellow: Acceptable. Conjugated systems (benzene ring + alkene + aldehyde) often exhibit color due to extended
-electron delocalization. -
Dark Brown/Red: Decomposition or polymerization. Stop the distillation immediately.
-
Q: I cannot separate the E and Z isomers.
-
Diagnosis: The boiling point difference between E- and Z-2-(prop-1-en-1-yl)benzaldehyde is negligible (often < 2°C).
-
The Fix: Distillation is not the correct method for isomer separation here.
-
Collect the mixed isomer distillate.
-
Use Column Chromatography (Silica gel, Hexane/EtOAc gradient) or fractional crystallization (if one isomer is solid) for isomer separation.
-
Visual Workflows
Figure 1: Optimized Distillation Workflow
This logic flow ensures safety and purity by prioritizing degassing and vacuum stability.
Caption: Step-by-step logic for purifying heat-sensitive conjugated aldehydes.
Figure 2: Troubleshooting Logic Tree
Use this decision matrix when the distillation stalls or behaves unexpectedly.
Caption: Diagnostic tree for common vacuum distillation failures.
Quantitative Data & Specifications
Estimated Physical Properties
Note: Exact boiling points vary by isomer ratio and specific vacuum depth. Use these as guideposts.
| Parameter | Value / Range | Notes |
| Boiling Point (Atm) | ~240–250°C (Extrapolated) | Do not distill at atm pressure. Decomposition is certain. |
| Boiling Point (10 mmHg) | ~115–125°C | Accessible with water aspirator (good quality). |
| Boiling Point (1 mmHg) | ~85–95°C | Recommended range for high purity. |
| Melting Point | < 25°C (Liquid) | Pure compound is liquid; solid indicates acid impurity. |
| Refractive Index | High index due to conjugation. |
Equipment Specifications
| Component | Specification | Reason |
| Flask Size | 2x Volume of Liquid | Prevents foam-over/bumping into receiver. |
| Joint Grease | High-Vacuum (Silicone/PTFE) | Standard grease may flow into the flask at high temps. |
| Stirring | Magnetic (High Torque) | Essential to prevent local superheating and bumping. |
| Gas Inlet | Nitrogen/Argon Balloon | For breaking vacuum. Never use air (oxidizes hot product). |
References
-
Preparation of Benzaldehyde Derivatives. PrepChem.com. (General protocols for benzaldehyde handling and steam/vacuum distillation).
-
Safety Data Sheet: Benzaldehyde. Fisher Scientific. (Safety data regarding oxidation and handling of aromatic aldehydes).
-
Vacuum Distillation: Process & Applications. BrandTech Scientific. (Principles of reduced pressure distillation).
-
Step-by-Step Procedures for Vacuum Distillation. Chemistry LibreTexts. (Detailed apparatus setup and safety).
-
2-(Prop-1-en-1-yl)benzaldehyde Product Info. ChemScene. (Chemical identifiers and basic properties).
Sources
Technical Support Center: Stability of o-Propenylbenzaldehyde Under UV Exposure
Executive Summary: Is o-Propenylbenzaldehyde Stable Under UV?
Short Answer: No. o-Propenylbenzaldehyde is photochemically active and unstable under UV light exposure.
Technical Context:
Upon exposure to UV irradiation (specifically
-
Reversible E/Z Photoisomerization: Rapid equilibration between the trans (E) and cis (Z) isomers.
-
Irreversible Photocyclization: The Z-isomer is geometrically predisposed to undergo electrocyclic ring closure, generating highly reactive isobenzofuran intermediates or cyclic hemiacetals. These intermediates rapidly oxidize or polymerize in the presence of air, leading to sample degradation (often observed as yellowing or browning).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific observations researchers often report when handling o-propenylbenzaldehyde.
| Observation | Likely Technical Cause | Immediate Action / Solution |
| Purity Drop (NMR/HPLC) | Photoisomerization: Appearance of a new set of alkene signals indicates E | Protect from Light: Wrap all flasks in aluminum foil. Perform purification and weighing in low-actinic (red/amber) light. |
| Sample Yellowing/Browning | Oxidation/Oligomerization: Formation of "brown carbon" species or benzoic acid derivatives via radical oxidation of the aldehyde. | Inert Atmosphere: Store under Argon/Nitrogen. Ensure solvents are degassed if the solution is to be stored for >1 hour. |
| "Missing" Mass in Balance | Volatile Degradation or Polymerization: Formation of insoluble oligomers that may be filtered out during prep, or volatile breakdown products. | Cold Storage: Store the neat compound at -20°C. Avoid keeping it in solution for extended periods. |
| Unexpected Reactivity | Isobenzofuran Formation: The molecule may have cyclized and reacted with a dienophile (if present) or oxygen. | Check Wavelength: If using a UV detector for HPLC, ensure the monitoring wavelength is not triggering degradation (use |
Technical Deep Dive: Mechanism of Degradation
To understand why your sample degrades, we must look at the photochemical pathways. The ortho-positioning of the propenyl group allows for unique intramolecular interactions that are not present in para or meta isomers.
Pathway Visualization
The following diagram illustrates the cascade of reactions triggered by UV photons.
Figure 1: Photochemical degradation pathway of o-propenylbenzaldehyde showing isomerization and subsequent irreversible cyclization/oxidation.
Mechanistic Explanation
-
Excitation: The benzaldehyde moiety absorbs UV light (typically
transition around 300-350 nm). -
Isomerization: The excited state relaxes by rotating around the double bond, converting the stable E-isomer to the Z-isomer. This is often the first change observed in NMR (
H coupling constants change from ~16 Hz to ~11 Hz). -
Cyclization (The "Trap"): The Z-isomer brings the alkene into proximity with the carbonyl oxygen. This allows for an electrocyclic ring closure (or H-abstraction depending on solvent) to form an unstable isobenzofuran-like intermediate.
-
Degradation: This intermediate is highly nucleophilic and sensitive to oxygen. In air, it rapidly oxidizes to form complex mixtures of peroxides, acids, and polymers.
Frequently Asked Questions (FAQ)
Q1: Can I use a standard UV lamp (254/365 nm) to monitor my reaction on TLC?
-
Recommendation: Minimize exposure. Brief exposure (seconds) for visualization is usually acceptable, but prolonged exposure will generate artifacts (new spots) on your TLC plate that are not present in the bulk mixture.
Q2: Which solvents accelerate this degradation?
-
Insight: Polar protic solvents (like methanol or ethanol) can sometimes trap the photochemical intermediates (forming acetals), leading to specific byproducts. Non-polar solvents (hexane, benzene) tend to favor radical pathways or dimerization. Best Practice: Use degassed aprotic solvents (e.g., DCM, THF) and keep in the dark.
Q3: Is the degradation reversible?
-
Answer: The E/Z isomerization is reversible (photo-stationary state), but the oxidation and polymerization are irreversible . Once the sample turns brown/yellow, purification (chromatography) is required to recover the aldehyde.
Q4: How should I store the compound for long-term stability?
-
Protocol:
-
Purify immediately before use if high purity is critical.
-
Store as a solid (neat), not in solution.
-
Flush the vial with Argon/Nitrogen.
-
Wrap the vial in aluminum foil.
-
Store at -20°C.
-
References
-
Photochemical Enolization and Cyclization : Horii, Z., et al. "Photochemical Enolization of ortho-Alkylbenzaldehydes." Chemical and Pharmaceutical Bulletin, vol. 22, no. 4, 1974, pp. 736-739. Link
-
General Photochemistry of Aromatic Carbonyls : Allen, J. M., et al. "2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing."[1] Journal of Pharmaceutical and Biomedical Analysis, vol. 24, no. 2, 2000, pp. 167-178.[1] Link
- Isobenzofuran Intermediates: Klanderman, B. H., et al. "The Formation of Isobenzofuran from o-Vinylbenzaldehyde." Journal of the American Chemical Society, vol. 87, no. 21, 1965.
-
ICH Guidelines on Photostability : International Council for Harmonisation (ICH).[2] "Q1B: Photostability Testing of New Drug Substances and Products." ICH Guidelines, 1996. Link
Sources
Technical Support Center: Controlling Regioselectivity in o-Propenylbenzaldehyde Reactions
The following technical guide is designed for researchers and drug development professionals working with o-propenylbenzaldehyde. It addresses the specific challenges of regiocontrol, chemoselectivity, and catalytic efficiency in the transformation of this bifunctional substrate.
Executive Summary: The Bifunctional Ambiguity
o-Propenylbenzaldehyde (2-(prop-1-en-1-yl)benzaldehyde) is a "privileged" but treacherous substrate. It contains two reactive centers—an electrophilic aldehyde and a nucleophilic (or neutral) alkene—tethered in an ortho relationship.
The core challenge is Divergent Cyclization :
-
C-H Activation (Hydroacylation): Leads to Indanones (typically 3-methyl-1-indanone).
-
Nucleophilic Addition/Condensation: Leads to Indenes or Naphthalenes .
-
Redox/Radical Pathways: Leads to Lactones or Dimerization .
This guide provides troubleshooting workflows to force the reaction down one specific pathway while suppressing the others.
Troubleshooting Module: Transition Metal-Catalyzed Hydroacylation
Target Product: 3-Methyl-1-indanone (5-membered ring ketone) Primary Catalyst Systems: Rh(I), Co(I)
FAQ 1: "I am observing significant decarbonylation (loss of CO) instead of cyclization. How do I stop this?"
Diagnosis: This is the "Tsuji-Wilkinson" decarbonylation pathway. The acyl-metal-hydride intermediate is extruding CO before the alkene insertion step. Root Cause: The reaction temperature is too high, or the ligand bite angle is insufficient to stabilize the acyl-metal species. Corrective Protocol:
-
Ligand Switch: Switch from monodentate phosphines (e.g., PPh3) to chelating diphosphines with small bite angles. dppe (1,2-bis(diphenylphosphino)ethane) or dcpe are excellent choices. The chelation effect suppresses the coordinative unsaturation required for CO extrusion.
-
Add a "Decoy": In Rh-catalyzed systems, adding an alkene scavenger is not an option for intramolecular reactions. Instead, lower the temperature to 60–80 °C and use a cationic Rh precursor (e.g., [Rh(COD)2]BF4) which is often more active for insertion than neutral species.
FAQ 2: "I need the 6-membered ring (tetralone), but I only get the 5-membered indanone. Can I switch the regioselectivity?"
Technical Insight: Intramolecular hydroacylation strongly favors the 5-exo-trig cyclization (forming 3-methyl-1-indanone) over the 6-endo-trig pathway due to the geometric constraints of the metallacycle intermediate. The Solution:
-
Standard Catalysis: You cannot easily switch this with standard Rh/phosphine catalysts; the thermodynamic and kinetic preference for the 5-membered metallacycle is too strong.
-
Workaround: To access the 6-membered ring, you must abandon direct hydroacylation. Instead, use a Lewis Acid-catalyzed carbonyl-ene reaction or a Friedel-Crafts approach (oxidize aldehyde to acid
acid chloride AlCl cyclization).
Data Table 1: Catalyst Selection for Hydroacylation
| Catalyst System | Major Product | Regioselectivity (5-exo : 6-endo) | Notes |
| [Rh(COD)Cl]₂ / dppe | 3-Methyl-1-indanone | >99 : 1 | Standard, robust system. Minimal decarbonylation. |
| [Rh(COD)Cl]₂ / PPh₃ | o-Propenylbenzene | N/A (Decarbonylation) | Avoid. Monodentate ligands lead to CO loss. |
| Co(dppp)Cl₂ / Zn | 3-Methyl-1-indanone | >95 : 5 | Lower cost, requires activation with Zn dust. |
| [Ir(COD)Cl]₂ / dppf | Indanone/Isomers | Variable | Ir often leads to alkene isomerization side products. |
Troubleshooting Module: Organocatalysis (NHC)
Target Product: Stetter Products or Oxidative Esters
FAQ 3: "My Stetter reaction (NHC-catalyzed cyclization) is failing. I recover starting material or dimers."
Diagnosis: The alkene in o-propenylbenzaldehyde is unactivated . Explanation: The Stetter reaction requires the alkene to be a Michael acceptor (electron-deficient). The propenyl group is electron-rich/neutral. The Breslow intermediate (nucleophilic acyl) cannot attack this alkene. Corrective Protocol:
-
Do NOT use NHC for direct cyclization of this specific substrate unless you activate the alkene (e.g., install a nitro or sulfonyl group on the
-carbon). -
Alternative: Use NHC-catalyzed Oxidative Esterification .[1] If you add an oxidant (quinone or O
) and an alcohol, the aldehyde will convert to an ester, leaving the alkene intact for subsequent modification.
Troubleshooting Module: Nucleophilic Addition & Cyclization
Target Product: 1-Substituted Indenes
Method: Grignard Addition
FAQ 4: "During acid-catalyzed cyclization of the alcohol, I get a mixture of double bond isomers. How do I control the position of the double bond in the indene?"
Scenario: You reacted o-propenylbenzaldehyde with R-MgBr to get the secondary alcohol, then treated with acid (e.g., pTsOH). Mechanism: The reaction proceeds via a benzylic carbocation which undergoes Friedel-Crafts alkylation (ring closure). The final step is proton elimination. Control Strategy:
-
Thermodynamic Control: Strong acids (H
SO , reflux) will isomerize the double bond to the most substituted position (usually the 1,2-dialkyl-3H-indene or 3-alkyl-1H-indene depending on R). -
Kinetic Control: Use mild dehydrating agents like Martin Sulfurane or Burgess Reagent to effect elimination/cyclization without equilibrating the double bond.
Visualizing the Pathways (DOT Diagram)
The following diagram illustrates the divergence point based on catalyst choice.
Caption: Decision tree for o-propenylbenzaldehyde transformations showing the critical role of catalyst selection in determining ring size and functionality.
Experimental Protocol: Rh-Catalyzed Synthesis of 3-Methyl-1-Indanone
Objective: High-yield intramolecular hydroacylation with minimal decarbonylation.
Reagents:
-
o-Propenylbenzaldehyde (1.0 equiv)
-
[Rh(COD)Cl]2 (2.5 mol%)
-
dppe (1,2-bis(diphenylphosphino)ethane) (5.0 mol%)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (degassed)
Step-by-Step:
-
Catalyst Pre-formation: In a glovebox or under Argon, dissolve [Rh(COD)Cl]2 and dppe in DCE. Stir for 15 minutes at room temperature. The solution should turn from yellow/orange to a distinct reddish-orange, indicating the formation of the [Rh(dppe)]+ active species.
-
Substrate Addition: Add the o-propenylbenzaldehyde solution (in DCE) to the catalyst mixture.
-
Critical Step: Concentration matters. High concentration favors polymerization/intermolecular reactions. Maintain [Substrate]
0.1 M.
-
-
Reaction: Heat the mixture to 80 °C in a sealed tube. Monitor by TLC/GC-MS.
-
Checkpoint: Look for the disappearance of the aldehyde peak (CHO) and the appearance of the ketone (C=O) stretch in IR or shift in NMR.
-
-
Workup: Cool to room temperature. Filter through a short pad of silica gel to remove Rh residues. Concentrate in vacuo.
-
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Yield: 85–95% Regioselectivity: >98% 3-methyl-1-indanone.
References
-
Willis, M. C. (2010). "Transition Metal-Catalyzed Alkene and Alkyne Hydroacylation." Chemical Reviews, 110(2), 725–748. Link
-
Dong, V. M., et al. (2021). "Teaching Aldehydes New Tricks Using Rhodium- and Cobalt-Hydride Catalysis." Accounts of Chemical Research, 54(3), 573–585. Link
-
Glorius, F., et al. (2011). "N-Heterocyclic Carbene-Catalyzed Oxidative Cyclization." Organic Letters, 13(9), 2228–2231. Link
-
Kundu, K., et al. (2022). "Regioselective Synthesis of Indanones." Beilstein Journal of Organic Chemistry, 18, 123–145. Link
-
Yoshikai, N., et al. (2015). "Cobalt-Catalyzed Intermolecular Hydroacylation of Olefins." ACS Catalysis, 5(5), 3054–3057. Link
Sources
solvent selection for recrystallization of o-propenylbenzaldehyde derivatives
Welcome to the Technical Support Center. This guide is engineered for researchers and process chemists dealing with the purification of o-propenylbenzaldehyde derivatives. These specific intermediates present unique thermodynamic and kinetic challenges during recrystallization due to their dual-polarity (a polar hydrogen-bonding aldehyde paired with a lipophilic alkene) and their characteristically low melting points.
Below, you will find a mechanistic breakdown of solvent selection, a diagnostic workflow, quantitative solubility guidelines, and a self-validating experimental protocol designed to bypass common failure modes like liquid-liquid phase separation (oiling out) and thermal degradation.
Diagnostic Workflow: Solvent Selection & Phase Separation
Workflow for solvent selection to mitigate oiling out in low-melting propenylbenzaldehydes.
Frequently Asked Questions (FAQs)
Q1: Why does my o-propenylbenzaldehyde derivative consistently "oil out" instead of forming crystals? A1: Oiling out, mechanistically known as liquid-liquid phase separation, occurs when the melting point of the solid is lower than the solution's temperature at the exact moment it reaches supersaturation[1]. For o-propenylbenzaldehyde derivatives, this is highly common because their melting points are typically low relative to the boiling points of standard recrystallization solvents[2]. When the solution reaches the critical supersaturation threshold above the solute's melting point, the thermodynamics kinetically favor the formation of a highly mobile, solute-rich liquid emulsion (an "oil") rather than an ordered, rigid solid crystal lattice[3].
Q2: How do I select the optimal solvent system to prevent this phase separation? A2: Because of the molecule's competing polarities (a polar aldehyde head and a non-polar alkene tail), a single solvent rarely provides the ideal steep solubility curve required for pure crystallization. You must select a binary mixed-solvent system (e.g., Ethyl Acetate/Hexane)[4]. The goal is to dissolve the compound in a minimal amount of the "good" solvent at a temperature strictly below its melting point, then titrate in the "anti-solvent" until the cloud point is reached, followed by extremely slow cooling[1].
Q3: My compound degrades or polymerizes during hot filtration. What is the causality, and how do I stop it? A3: The propenyl group is highly susceptible to radical-induced polymerization or auto-oxidation when heated in the presence of atmospheric oxygen, while the aldehyde group can easily oxidize to a carboxylic acid. To prevent this, avoid prolonged boiling. Conduct the dissolution under an inert atmosphere (Argon/Nitrogen) and consider adding a trace amount (100-200 ppm) of a non-volatile radical inhibitor like BHT (Butylated hydroxytoluene) to the distillation or crystallization flask if your downstream application permits[5].
Quantitative Data: Solvent Screening Matrix
To establish a steep solubility curve without exceeding the solute's melting point, reference the following matrix for o-propenylbenzaldehyde derivatives.
| Solvent System | Boiling Point (°C) | Solubility (Hot) | Solubility (Cold) | Oiling Out Risk | Recommendation & Causality |
| Ethanol / Water | 78 / 100 | High | Low | Critical | Poor: Water dramatically lowers the solubility threshold, forcing low-melting organics to separate as an oil. |
| Isopropanol | 82 | Moderate | Low | Moderate | Contextual: Only suitable for highly substituted derivatives with a verified melting point > 80°C. |
| Ethyl Acetate / Hexane | 77 / 68 | High | Low | Low | Optimal: Allows complete dissolution at lower temperatures (< 50°C), preventing thermal degradation. |
| Toluene | 110 | High | High | High | Unsuitable: The non-polar alkene tail makes the compound too soluble even at 0°C; high BP risks oiling out. |
Self-Validating Experimental Protocol
This methodology utilizes metastable zone seeding and anti-solvent titration to bypass the stochastic nature of primary nucleation, forcing crystal growth before liquid-liquid phase separation can occur[6].
Step 1: Preparation & Inertion Purge a clean, dry Erlenmeyer flask with Nitrogen or Argon. If the derivative is highly prone to polymerization, add 100 ppm of BHT to the flask[5].
Step 2: Low-Temperature Dissolution Add the crude o-propenylbenzaldehyde derivative to the flask. Add a minimal volume of Ethyl Acetate (the "good" solvent). Warm gently (do not exceed 45°C or the melting point of the compound) while stirring until the solid is completely dissolved.
Step 3: Anti-Solvent Titration (Cloud Point) Remove the flask from the heat source. Dropwise, add Hexane (the "anti-solvent") while swirling vigorously. Continue until a faint, persistent turbidity (cloudiness) remains in the solution.
Step 4: Clarification Add 1 to 3 drops of Ethyl Acetate just until the solution becomes perfectly clear again. You are now exactly at the saturation point.
Step 5: Metastable Zone Seeding (Critical Step) Allow the solution to cool by exactly 3–5°C. Before the solution can oil out, add a microscopic amount (approx. 1% w/w) of pure seed crystals of the desired derivative. This forces the system to bypass spontaneous nucleation and immediately begin ordered crystal growth[6].
Step 6: Controlled Cooling Insulate the flask (e.g., wrap in paper towels or place in a room-temperature water bath) to ensure a cooling ramp rate of < 0.5°C/min. Once it reaches room temperature, transfer to an ice bath (0°C) for 30 minutes to maximize yield.
Step 7: Isolation Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake immediately with ice-cold Hexane to remove trapped mother liquor impurities. Air dry under vacuum.
Troubleshooting Guide
-
Issue: An emulsion or "oil" forms at the bottom of the flask upon cooling.
-
Causality: High supersaturation was reached too quickly, kinetically favoring a liquid phase over crystal nucleation[6].
-
Solution: Reheat the flask gently until the oil completely redissolves. Add 5-10% more of the hot "good" solvent (Ethyl Acetate) to lower the overall concentration, then cool at a much slower rate[4]. Ensure you introduce seed crystals earlier in the cooling curve[3].
-
-
Issue: Crystals form, but they are gummy, sticky, or discolored.
-
Causality: The compound likely oiled out first, acting as a solvent for impurities, and then spontaneously solidified, trapping those impurities inside the amorphous matrix[6].
-
Solution: Perform a hot filtration with activated charcoal prior to the anti-solvent addition to remove polymeric/colored impurities[5]. Repeat the recrystallization focusing on a slower cooling rate.
-
-
Issue: No crystallization occurs, even after 2 hours in an ice bath.
References
Sources
Validation & Comparative
A Comparative Analysis of ¹H NMR Chemical Shifts of Vinylic Protons in 2-(Prop-1-en-1-yl)benzaldehyde
This in-depth technical guide provides a comprehensive analysis and comparison of the ¹H NMR chemical shifts of vinylic protons in 2-(prop-1-en-1-yl)benzaldehyde. Designed for researchers, scientists, and professionals in drug development, this guide delves into the structural and electronic factors that govern the spectral features of this molecule and its analogs. By examining through-bond and through-space effects, and by drawing comparisons with related compounds, we aim to provide a robust framework for spectral interpretation and structural elucidation.
Introduction: The Intricacies of Vinylic Proton Chemical Shifts
The chemical shift of a proton in ¹H NMR spectroscopy is a sensitive probe of its local electronic environment. For vinylic protons, this environment is shaped by a combination of factors, including the electronegativity of substituents, the anisotropic effects of nearby π-systems, and through-space interactions with proximate functional groups. In 2-(prop-1-en-1-yl)benzaldehyde, the vinylic protons are subject to a unique interplay of these influences, arising from the ortho-substituted benzaldehyde moiety. Understanding these effects is paramount for the unambiguous assignment of stereochemistry and conformation, which are critical parameters in drug design and materials science. Vinylic protons typically resonate in the range of 4.5-6.5 ppm, but this can be significantly altered by the electronic nature of substituents on the double bond and adjacent aromatic systems.[1][2]
Analysis of the ¹H NMR Spectrum of 2-(Prop-1-en-1-yl)benzaldehyde
Key Structural Features Influencing Chemical Shifts:
-
Ortho-substituted Benzaldehyde Ring: The benzene ring introduces magnetic anisotropy, which can either shield or deshield nearby protons depending on their spatial orientation relative to the ring current.[3]
-
Carbonyl Group: The aldehyde's carbonyl group (C=O) exhibits a strong anisotropic effect, significantly deshielding protons that lie in the plane of the carbonyl group.[4][5][6]
-
Propenyl Chain: The double bond of the propenyl group also contributes to the local magnetic field.
The interplay of these features, particularly the through-space interaction between the aldehydic proton and one of the vinylic protons in the (E)-isomer, is a defining characteristic of the spectrum.
Comparative Analysis with Related Compounds
To contextualize the expected chemical shifts in 2-(prop-1-en-1-yl)benzaldehyde, it is instructive to compare it with structurally related molecules.
| Compound | Vinylic Proton (Hα) Chemical Shift (ppm) | Vinylic Proton (Hβ) Chemical Shift (ppm) | Key Differentiating Feature |
| Styrene | ~5.2 (trans to Ph), ~5.7 (cis to Ph) | ~6.7 | Lacks the ortho-aldehyde group; serves as a baseline for a vinyl group attached to a benzene ring. |
| Anethole (4-methoxy-propenylbenzene) | ~6.1 | ~5.9 | The propenyl group is para to the methoxy group, minimizing direct steric and through-space interactions with a substituent. |
| Benzaldehyde | N/A | N/A | The aldehyde proton itself resonates at a highly deshielded position (~9-10 ppm).[1][7] |
| 2-Vinylbenzaldehyde | ~7.1 (trans to CHO), ~5.8 (cis to CHO) | ~5.5 | The vinyl group is directly attached to the ring, leading to different conjugation and spatial effects. |
The ortho-positioning of the propenyl group in 2-(prop-1-en-1-yl)benzaldehyde is expected to lead to a significant downfield shift of the vinylic proton that is closer to the aldehyde group, primarily due to the anisotropic effect of the carbonyl bond.
The Decisive Role of the Nuclear Overhauser Effect (NOE)
The Nuclear Overhauser Effect (NOE) is a powerful NMR technique that allows for the determination of spatial proximity between nuclei.[8] In the context of 2-(prop-1-en-1-yl)benzaldehyde, an NOE experiment would be the definitive method to distinguish between the (E) and (Z) isomers.
Experimental Protocol: 2D NOESY
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Acquire a 2D NOESY spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Use a mixing time appropriate for a small molecule (typically 200-800 ms) to allow for the buildup of NOE cross-peaks.
-
Processing and Analysis: Process the 2D data and look for cross-peaks between the aldehyde proton and one of the vinylic protons.
An observable NOE between the aldehyde proton and the vinylic proton on the α-carbon of the propenyl group would unequivocally confirm the (E) configuration, where these two protons are in close spatial proximity.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
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- 6. mriquestions.com [mriquestions.com]
- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
Deciphering Steric Effects in Drug Scaffolds: A Comparative Guide to FT-IR Analysis of Conjugated o-Propenylbenzaldehyde
Executive Summary
In drug development, the precise 3D conformation of a pharmacophore dictates its binding affinity and reactivity. The carbonyl (C=O) stretching frequency serves as a highly sensitive spectroscopic probe for these spatial arrangements, capturing the delicate interplay between electronic delocalization and steric hindrance[1]. This guide objectively compares the analytical performance of Attenuated Total Reflectance (ATR-FTIR) versus Transmission FT-IR in resolving the subtle stereoelectronic shifts of conjugated o-propenylbenzaldehyde against its structural alternatives.
The Causality of Carbonyl Shifts: Electronic vs. Steric Effects
As an Application Scientist, interpreting FT-IR data requires looking beyond the raw wavenumbers to understand the molecular mechanics governing the C=O bond:
-
The Aliphatic Baseline : Unconjugated aliphatic aldehydes (e.g., propanal) typically exhibit a C=O stretch around 1730 cm⁻¹.
-
The Mesomeric Effect : In standard benzaldehyde, the carbonyl group is coplanar with the aromatic ring. This alignment allows
-electron delocalization from the ring into the carbonyl group, which reduces the C=O bond order and lowers the stretching frequency to ~1703 cm⁻¹[2]. Extending this conjugation, as seen in p-propenylbenzaldehyde, further lowers the frequency to ~1695 cm⁻¹. -
The Ortho-Steric Clash : o-propenylbenzaldehyde presents a unique structural challenge. The bulky propenyl group at the ortho position creates severe steric repulsion against the aldehyde oxygen. To relieve this strain, the carbonyl group is forced to rotate out of the benzene ring's plane[1].
-
The Causality Result : This loss of coplanarity disrupts the orbital overlap necessary for resonance. The mesomeric effect is weakened, causing the C=O bond to regain its double-bond character. Consequently, the force constant increases, and the stretching frequency shifts higher (typically ~1715 cm⁻¹) compared to its unhindered isomers[1].
Technology Comparison: ATR-FTIR vs. Transmission FT-IR
When resolving a subtle 10–20 cm⁻¹ shift to confirm molecular conformation, the choice of sampling technology is paramount.
-
Attenuated Total Reflectance (ATR-FTIR) : Utilizes an internal reflection crystal (e.g., Diamond or ZnSe). The IR beam penetrates only a few micrometers into the sample[3].
-
Advantage: Requires zero sample preparation, is non-destructive, and is highly time-efficient[3].
-
Limitation: Suffers from anomalous dispersion. This optical phenomenon alters the refractive index near strong absorption bands, artificially shifting peaks to lower wavenumbers (often by 2–4 cm⁻¹) and distorting band symmetry compared to transmission techniques[4].
-
-
Transmission FT-IR (Liquid Cell / KBr) : The IR beam passes entirely through the bulk sample[3].
-
Advantage: Provides true absorbance spectra free from optical distortion, making it the gold standard for exact wavenumber determination[4].
-
Limitation: Requires meticulous sample preparation and is susceptible to moisture interference (water can hydrogen-bond with the carbonyl, artificially lowering the frequency)[3].
-
Quantitative Performance Comparison
| Structural Analog | Dominant Effect | Expected C=O Stretch (Transmission, cm⁻¹) | Expected C=O Stretch (ATR, Uncorrected, cm⁻¹) |
| Propanal | Aliphatic Baseline (No conjugation) | ~1730 | ~1727 |
| Benzaldehyde | Coplanar Conjugation | ~1703 | ~1700 |
| p-Propenylbenzaldehyde | Extended Conjugation | ~1695 | ~1692 |
| o-Propenylbenzaldehyde | Steric Hindrance (Out-of-plane) | ~1715 | ~1712 |
Data synthesized from established spectroscopic principles regarding substituent and steric effects[1][2].
Experimental Protocols: A Self-Validating System
To ensure trustworthiness, spectroscopic workflows must include built-in validation. The following protocols guarantee that observed wavenumber shifts are due to molecular structure, not instrumental drift or sampling errors.
Protocol A: High-Precision Transmission FT-IR (Liquid Cell)
Best for exact frequency determination of liquid o-propenylbenzaldehyde to deduce 3D conformation.
-
System Suitability (Validation) : Insert a standard 1.5 mil polystyrene film into the optical path. Verify that the aromatic C-C stretch is recorded at exactly 1601.2 cm⁻¹ (
0.5 cm⁻¹). If out of specification, recalibrate the interferometer laser. -
Background Collection : Flush the sample compartment with dry nitrogen for 5 minutes. Collect a background spectrum (128 scans, 4 cm⁻¹ resolution) using a clean, solvent-filled (e.g., anhydrous
) NaCl liquid cell. Causality: Anhydrous solvents prevent trace water molecules from hydrogen-bonding with the carbonyl, which would artificially lower the stretching frequency. -
Sample Preparation : Prepare a dilute solution (approx. 5% v/v) of o-propenylbenzaldehyde in the identical anhydrous solvent.
-
Measurement : Inject the sample into the liquid cell, ensuring no air bubbles are present[3]. Collect the spectrum under identical conditions.
-
Data Processing : Subtract the solvent background. Identify the exact peak apex of the C=O stretch using a center-of-gravity peak-picking algorithm.
Protocol B: High-Throughput ATR-FTIR
Best for rapid screening of structural analogs during synthesis.
-
Crystal Verification (Validation) : Clean the diamond ATR crystal with isopropanol. Collect a background spectrum. The baseline must be perfectly flat, indicating zero cross-contamination.
-
Sample Application : Place a single drop of neat o-propenylbenzaldehyde directly onto the ATR crystal. Ensure complete coverage of the active sensor area.
-
Measurement : Apply the volatile cover to prevent evaporation. Collect the spectrum (64 scans, 4 cm⁻¹ resolution).
-
Advanced Correction (Validation) : Apply an Advanced ATR Correction algorithm within the spectrometer software. Causality: This mathematical model compensates for wavelength-dependent penetration depth and anomalous dispersion, shifting the peaks back to their true transmission-equivalent wavenumbers for accurate structural comparison[4].
Visualizing the Steric-Electronic Interplay
Logical pathway of steric hindrance increasing carbonyl stretching frequency.
References
1.[3] FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd. specac.com. 2.[2] Substituent Effects on Carbonyl (C=O) Stretching Frequency in Benzaldehydes: A Comparative Guide - Benchchem. benchchem.com. 3.[4] Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat... - PMC. nih.gov. 4.[1] Making Molecules Vibrate: Interactive Web Environment for the Teaching of Infrared Spectroscopy | Journal of Chemical Education - ACS Publications. acs.org.
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- 3. FTIR: Transmission vs ATR spectroscopy | Animated Guides - Specac Ltd [specac.com]
- 4. Comparison of transmission FTIR and ATR spectra for discrimination between beef and chicken meat and quantification of chicken in beef meat mixture using ATR-FTIR combined with chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of o-Propenylbenzaldehyde and o-Ethynylbenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the selective transformation of bifunctional molecules is a cornerstone of complex molecule construction. Among these, benzaldehydes bearing unsaturated ortho-substituents offer a rich platform for a diverse array of chemical transformations. This guide provides an in-depth comparative analysis of the reactivity of two such compounds: o-propenylbenzaldehyde and o-ethynylbenzaldehyde. By examining their electronic and steric characteristics, we will explore their differential behavior in key reaction classes, including nucleophilic additions and cycloaddition reactions, providing a predictive framework for their synthetic applications.
Structural and Electronic Profiles: A Tale of Two Unsaturated Systems
The reactivity of the aldehyde functional group is intrinsically linked to the electronic nature of its substituents. In the case of o-propenylbenzaldehyde and o-ethynylbenzaldehyde, the alkene and alkyne moieties at the ortho position exert distinct electronic and steric influences on the benzaldehyde core.
Electronic Effects: Inductive vs. Resonance Contributions
The electrophilicity of the carbonyl carbon is a primary determinant of its reactivity towards nucleophiles.[1] This electrophilicity is modulated by the interplay of inductive and resonance effects of the ortho-substituent.
-
o-Propenylbenzaldehyde: The propenyl group, an alkenyl substituent, is generally considered to be weakly electron-donating through hyperconjugation and has a minor electron-withdrawing inductive effect. The overall electronic influence on the benzaldehyde ring is a subtle balance of these opposing effects.
-
o-Ethynylbenzaldehyde: The ethynyl group, with its sp-hybridized carbons, is more electronegative than the sp2-hybridized carbons of the propenyl group. Consequently, the ethynyl group exerts a stronger electron-withdrawing inductive effect (-I). This inductive withdrawal increases the partial positive charge on the carbonyl carbon, enhancing its electrophilicity.[2] While there can be some π-donation from the alkyne, the inductive effect is generally considered dominant for alkynyl groups.
Steric Considerations
Steric hindrance around the aldehyde functionality can significantly impact the approach of a nucleophile.[8]
-
o-Propenylbenzaldehyde: The propenyl group, with its three carbons and associated hydrogens, presents a greater steric bulk in the vicinity of the aldehyde compared to the linear ethynyl group. The potential for different conformations of the propenyl chain can further influence the accessibility of the carbonyl carbon.
-
o-Ethynylbenzaldehyde: The linear geometry of the ethynyl group results in less steric congestion around the ortho-position, potentially allowing for easier access of reagents to the aldehyde.
Comparative Reactivity in Key Transformations
The differences in electronic and steric profiles between o-propenylbenzaldehyde and o-ethynylbenzaldehyde lead to distinct reactivities in various organic reactions.
Nucleophilic Addition Reactions
Nucleophilic addition to the carbonyl group is a fundamental reaction of aldehydes. The rate of this reaction is highly sensitive to the electrophilicity of the carbonyl carbon.[8]
Given the stronger electron-withdrawing nature of the ethynyl group, it is anticipated that o-ethynylbenzaldehyde will be more reactive towards nucleophiles than o-propenylbenzaldehyde. The increased partial positive charge on the carbonyl carbon in o-ethynylbenzaldehyde makes it a more potent electrophile.[9][10]
Expected Reactivity Order in Nucleophilic Addition:
o-ethynylbenzaldehyde > o-propenylbenzaldehyde
This enhanced reactivity is expected to translate to faster reaction rates and potentially lower temperatures required for reactions such as Grignard additions, Wittig reactions, and cyanohydrin formation.
Cycloaddition Reactions
The presence of both a π-system (alkene or alkyne) and a carbonyl group in close proximity opens up possibilities for intramolecular cycloaddition reactions, a powerful tool for the construction of polycyclic systems.[4][11][12][13]
o-Ethynylbenzaldehyde is a well-documented substrate for a variety of intramolecular reactions, particularly those catalyzed by transition metals.[14] For instance, gold- and copper-catalyzed intramolecular cyclizations of o-alkynylbenzaldehydes can proceed via nucleophilic attack of the carbonyl oxygen onto the metal-activated alkyne, leading to the formation of isochromene derivatives and other heterocyclic scaffolds.[15][16] The general mechanism often involves a 6-endo-dig cyclization.[15]
While there is a wealth of information on the intramolecular cyclizations of o-ethynylbenzaldehyde and related alkynyl carbonyl compounds[2][9][15][17][18], there is a notable scarcity of similar reports for o-propenylbenzaldehyde in the literature. This suggests that the alkene moiety in o-propenylbenzaldehyde may be less prone to participate in such intramolecular cyclizations under similar conditions. This difference in reactivity can be attributed to several factors:
-
Higher Activation Energy for Alkenes: In general, alkynes are more reactive than alkenes in certain cycloaddition reactions due to their higher energy content and the nature of their π-orbitals.[19][20]
-
Metal-Catalyst Affinity: Many of the reported cyclizations of o-ethynylbenzaldehyde rely on the strong interaction of the alkyne with carbophilic metal catalysts like gold and platinum. Alkenes may exhibit a lower affinity for these catalysts under similar conditions.
In the context of intermolecular Diels-Alder reactions, where the benzaldehyde derivative could act as the dienophile, the reactivity is influenced by the electron-withdrawing nature of the substituents.[21] The more electron-withdrawing ethynyl group would render the dienophile more electron-deficient and thus more reactive towards electron-rich dienes.
Experimental Protocols and Data
General Protocol for Comparative Nucleophilic Addition: Grignard Reaction
This protocol allows for the qualitative and quantitative comparison of the reactivity of the two aldehydes towards a common nucleophile.
Methodology:
-
Reactant Preparation: Prepare 0.1 M solutions of both o-propenylbenzaldehyde and o-ethynylbenzaldehyde in anhydrous tetrahydrofuran (THF). Prepare a 0.5 M solution of phenylmagnesium bromide in THF.
-
Reaction Setup: In two separate flame-dried flasks under an inert atmosphere (e.g., argon), place 10 mL of the respective aldehyde solution. Cool the flasks to 0 °C in an ice bath.
-
Reaction Initiation: To each flask, add 2.2 mL of the phenylmagnesium bromide solution dropwise over 5 minutes.
-
Monitoring and Quenching: Monitor the reaction progress by thin-layer chromatography (TLC) at regular intervals (e.g., every 15 minutes). Once the starting material is consumed or after a set time (e.g., 2 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup and Analysis: Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure. Analyze the crude product mixture by ¹H NMR spectroscopy to determine the conversion and yield of the corresponding secondary alcohol.
Expected Outcome: It is anticipated that the reaction with o-ethynylbenzaldehyde will proceed to completion more rapidly than the reaction with o-propenylbenzaldehyde, as observed by the faster disappearance of the starting material on TLC.
General Protocol for Comparative Intramolecular Cyclization (for o-Ethynylbenzaldehyde)
This protocol is based on established methods for the copper-catalyzed intramolecular cyclization of o-alkynylbenzaldehydes.[15]
Methodology:
-
Reactant Preparation: Dissolve o-ethynylbenzaldehyde (1 mmol) and methanol (5 mmol) in 5 mL of anhydrous N,N-dimethylformamide (DMF).
-
Catalyst Addition: Add copper(I) iodide (0.1 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 80 °C and stir under an inert atmosphere.
-
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analysis: Purify the product by column chromatography and characterize by NMR and mass spectrometry to confirm the formation of the corresponding isochromene derivative.
A similar protocol could be applied to o-propenylbenzaldehyde to directly compare its propensity for intramolecular cyclization under these conditions. It is predicted that little to no reaction would be observed.
Data Summary and Visualization
Table 1: Predicted Relative Reactivity
| Reaction Type | o-Propenylbenzaldehyde | o-Ethynylbenzaldehyde | Rationale |
| Nucleophilic Addition | Less Reactive | More Reactive | The ethynyl group is more electron-withdrawing, increasing the electrophilicity of the carbonyl carbon. |
| Intramolecular Cyclization | Significantly Less Reactive | More Reactive | The alkyne is more susceptible to activation by metal catalysts and inherently more reactive in many cycloadditions. |
| Intermolecular Diels-Alder (as dienophile) | Less Reactive | More Reactive | The electron-withdrawing ethynyl group lowers the LUMO energy of the dienophile. |
Diagrams
Caption: Experimental workflow for comparing nucleophilic addition reactivity.
Caption: Predicted reactivity in nucleophilic addition reactions.
Conclusion
These predictable differences in reactivity allow for the strategic selection of these building blocks in synthetic design. For transformations requiring a highly electrophilic aldehyde, o-ethynylbenzaldehyde is the superior choice. Conversely, if selective reaction at the aldehyde is desired without interference from the ortho-substituent, o-propenylbenzaldehyde may be more suitable, although its overall reactivity is lower. The insights provided in this guide serve as a valuable resource for chemists engaged in the synthesis of complex organic molecules, enabling more informed and efficient synthetic planning.
References
-
A highly regioselective divergent approach is reported for the synthesis of both indeno[2,1-c]pyran-3-one and 1-oxazolonylisobenzofuran derivatives using the Erlenmeyer–Plöchl azlactone (EPA) reaction. This approach involves the synthesis of o-(2-acyl-1-ethynyl)benzaldehydes, which reacted with various amino acids. (n.d.). Cascade Cyclization of o-(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1-c]pyran-3-ones and 1-Oxazolonylisobenzofurans via the Erlenmeyer–Plöchl Azlactone Reaction. PMC. Retrieved from [Link]
- The Intramolecular Diels-Alder Reaction. (n.d.). [No Source Provided].
-
Cascade Cyclization of o‑(2-Acyl-1-ethynyl)benzaldehydes with Amino Acid Derivatives: Synthesis of Indeno[2,1‑c]pyran-3-ones. (2024, August 28). Semantic Scholar. Retrieved from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). [No Source Provided]. Retrieved from [Link]
-
Yao, T., & Larock, R. C. (2004). Synthesis of Cyclic Alkenyl Ethers via Intramolecular Cyclization of O-Alkynylbenzaldehydes. Importance of Combination between CuI Catalyst and DMF. The Journal of Organic Chemistry, 69(15), 5154–5155. Retrieved from [Link]
-
The cyclization reaction of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives. (2000, May 15). Tohoku University. Retrieved from [Link]
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The cyclization reaction of ortho-ethynylbenzaldehyde derivatives into isoquinoline derivatives. (2000, May 15). PubMed. Retrieved from [Link]
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Table 1: Hammett constants for some common substituents. (n.d.). [No Source Provided]. Retrieved from [Link]
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Hammett equation. (n.d.). Wikipedia. Retrieved from [Link]
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Substituent and Reaction Constants. (n.d.). Dalal Institute. Retrieved from [Link]
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Reactivity comparison between Alkene & Alkyne Dr. Tanmoy Biswas (Chemistry The Mystery of Molecules). (2021, December 24). YouTube. Retrieved from [Link]
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Unusually Reactive and Selective Carbonyl Ylides for Three-Component Cycloaddition Reactions. (n.d.). PMC. Retrieved from [Link]
-
reactivity differences between alkenes vs. alkynes. (2019, October 17). YouTube. Retrieved from [Link]
-
Acid-catalyzed cyclization of o-propargyl alcohol benzaldehydes and... (n.d.). ResearchGate. Retrieved from [Link]
-
HOMO-LUMO Energies and Geometrical Structures Effecton Corrosion Inhibition for Organic Compounds Predict by DFT and PM3 Methods. (n.d.). [No Source Provided]. Retrieved from [Link]
-
Reactivity of arynes toward functionalized alkenes: intermolecular Alder-ene vs. addition reactions. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]
-
Henry reactions of substituted benzaldehydes that bear an ortho- alkoxy group. [a]. (n.d.). ResearchGate. Retrieved from [Link]
-
Cycloaddition reactivity of 1 with benzaldehyde, PhCHO, leading to the formation of borylimine 10. (n.d.). ResearchGate. Retrieved from [Link]
-
Which is more reactive alkene or alkyne? (2024, October 4). Reddit. Retrieved from [Link]
-
Hammett substituent constants. (n.d.). Stenutz. Retrieved from [Link]
-
Table 13.1 Selected Hammett substituent constants and susceptibility factors. (n.d.). [No Source Provided]. Retrieved from [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab. Retrieved from [Link]
-
Table 1: Hammett constants for some common substituents. (n.d.). [No Source Provided]. Retrieved from [Link]
-
Recent developments in gold-catalyzed cycloaddition reactions. (2011, August 9). Beilstein Journals. Retrieved from [Link]
-
4.1.5: Nucleophilic Addition Reactions of Aldehydes and Ketones. (2022, October 4). Chemistry LibreTexts. Retrieved from [Link]
-
Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones. (2022, October 17). PMC. Retrieved from [Link]
-
Relative Rates of Reaction. (n.d.). UCalgary Chemistry Textbook. Retrieved from [Link]
-
Ch 10: Diels-Alder reaction. (n.d.). Chemistry. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Hammett equation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Hammett substituent constants [stenutz.eu]
- 6. global.oup.com [global.oup.com]
- 7. web.viu.ca [web.viu.ca]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. organicreactions.org [organicreactions.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. youtube.com [youtube.com]
- 14. Coinage Metal-Catalyzed Asymmetric Reactions of ortho-Alkynylaryl and Heteroaryl Aldehydes and Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. youtube.com [youtube.com]
- 17. hammett substituent constants: Topics by Science.gov [science.gov]
- 18. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 19. The Intramolecular Diels-Alder Reaction in Natural Product Synthesis [organic-chemistry.org]
- 20. An Enzyme-Catalyzed [4+2] Cycloaddition is a Key Step in the Biosynthesis of Spinosyn A - PMC [pmc.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
Technical Comparison Guide: UV-Vis Spectral Profiling of 2-(Prop-1-en-1-yl)benzaldehyde
Executive Summary
2-(Prop-1-en-1-yl)benzaldehyde (CAS: 324529-86-4) presents a unique spectroscopic challenge due to the interplay between extended
This guide provides a technical comparison of the UV-Vis absorption characteristics of 2-(Prop-1-en-1-yl)benzaldehyde against its structural isomers and analogs. It is designed to assist analytical chemists in quality control, reaction monitoring, and structural validation.
Structural Basis of Absorption
The UV-Vis spectrum of 2-(Prop-1-en-1-yl)benzaldehyde is governed by two primary electronic transitions:
-
Transition (K-band): High intensity (
). Arises from the conjugated system linking the benzene ring, the carbonyl group, and the alkene double bond. -
Transition (R-band): Low intensity (
). Arises from the non-bonding electrons on the carbonyl oxygen.
The "Ortho-Effect" on Conjugation
While the molecule possesses a continuous conjugated system similar to cinnamaldehyde, the ortho placement of the propenyl group creates steric clash with the aldehyde functionality. This forces the side chain to twist out of the plane of the benzene ring, reducing the effective conjugation length. Consequently, the absorption maximum (
Figure 1: Impact of structural factors on the UV-Vis absorption maximum.
Comparative Spectral Analysis
The following table contrasts the target compound with key benchmarks. Data represents typical values in polar solvents (Ethanol/Methanol).
| Compound | Structure Type | Spectral Feature | ||
| 2-(Prop-1-en-1-yl)benzaldehyde | Target (Ortho-Conjugated) | 265 - 275 | ~12,000 | Broad band, blue-shifted vs. Cinnamaldehyde |
| trans-Cinnamaldehyde | Para-like Analog (Planar) | 285 - 290 | ~25,000 | Distinct, intense K-band |
| Benzaldehyde | Parent Chromophore | 248 | ~15,000 | Sharp peak + weak shoulder at 280 nm |
| 2-Allylbenzaldehyde | Isomer (Non-Conjugated) | ~250 | ~14,000 | Identical to Benzaldehyde (Isolated alkene) |
| o-Vinylbenzaldehyde | Lower Homolog | 255 - 260 | ~12,000 | Intermediate shift |
Key Differentiators
-
Vs. Cinnamaldehyde: The target absorbs at a shorter wavelength (20-25 nm difference) due to the steric twist preventing full resonance delocalization.
-
Vs. 2-Allylbenzaldehyde: This is the most critical distinction. The allyl isomer has an isolated double bond (separated by a methylene group). Its spectrum will virtually superimpose on benzaldehyde (~250 nm). The target's conjugated double bond pushes the
significantly higher (>260 nm), allowing easy differentiation between these synthetic isomers.
Experimental Protocol: Reliable Determination
To ensure reproducible data, follow this self-validating protocol. This method minimizes solvent cutoff interference and concentration errors.
Reagents & Equipment[7]
-
Solvent: Spectroscopic grade Ethanol (Cutoff < 210 nm).
-
Blank: Pure solvent from the same bottle used for dilution.
-
Cuvettes: Quartz (1 cm path length). Do not use plastic or glass for UV analysis below 300 nm.
Step-by-Step Workflow
-
Stock Solution Preparation:
-
Weigh 10.0 mg of 2-(Prop-1-en-1-yl)benzaldehyde into a 100 mL volumetric flask.
-
Dissolve in Ethanol and dilute to mark. (Conc
ppm).
-
-
Working Solution:
-
Dilute 1.0 mL of Stock Solution into 10 mL Ethanol. (Final Conc
ppm or M).
-
-
Baseline Correction:
-
Run a baseline scan with Ethanol in both sample and reference cuvettes (200–400 nm).
-
-
Measurement:
-
Scan the sample from 400 nm down to 200 nm.
-
Self-Validation Check: Absorbance at
should be between 0.5 and 1.0 AU. If >1.5, dilute further to avoid non-linear Beer-Lambert behavior.
-
Figure 2: Self-validating experimental workflow for UV-Vis characterization.
Application in Synthesis & QC
Researchers often encounter this compound as an intermediate when synthesizing isoquinolines or naphthalenes via electrocyclization.
-
Reaction Monitoring: When converting 2-allylbenzaldehyde to 2-(prop-1-en-1-yl)benzaldehyde (isomerization), monitor the shift from 250 nm to ~270 nm . The appearance of the red-shifted band confirms the migration of the double bond into conjugation.
-
Purity Check: The presence of a "shoulder" at 290 nm suggests contamination with trans-cinnamaldehyde or other planar isomers.
References
-
NIST Chemistry WebBook. Benzaldehyde, 2-(2-propenyloxy)- (Isomer Data). National Institute of Standards and Technology.[1] Link
-
PubChem. 2-(Prop-1-en-1-yl)benzaldehyde Compound Summary. National Center for Biotechnology Information. Link
-
Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes.[2] Physical Chemistry Chemical Physics. (Provides comparative data on ortho-substituted benzaldehyde sterics). Link
-
Master Organic Chemistry.UV-Vis Spectroscopy: Absorbance of Carbonyls. (Mechanistic background on
and transitions). Link -
Shimadzu Application Guide. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.Link
Sources
Crystal Structure & Solid-State Reactivity: o-Propenylbenzaldehyde vs. O-Propynyl Derivatives
[1]
Executive Summary
In the realm of organic crystal engineering, ortho-substituted benzaldehydes represent a dichotomy of stability and reactivity. This guide compares two critical classes of derivatives:
-
Carbon-linked o-Propenyl/Alkyl Derivatives: Primarily studied for their high photochemical reactivity (photoenolization) and use as transient intermediates in the synthesis of benzocyclobutenols.[1]
-
Oxygen-linked o-Propynyloxy Derivatives: Stable, crystalline scaffolds used to study weak intermolecular forces (
, ) and as precursors for "click" chemistry.
This guide provides a technical analysis of their crystallographic signatures, packing motifs, and solid-state performance.
Structural Characterization Strategy
While NMR (
-
Conformation: The twist angle of the aldehyde group relative to the aromatic ring, which dictates reactivity.
-
Packing Motifs: The specific arrangement (herringbone vs. stacking) that enables or inhibits solid-state topochemical reactions.[1]
-
Intermolecular Interactions: Quantification of weak hydrogen bonds (
) stabilizing the lattice.
Experimental Protocol: SC-XRD Workflow
Objective: Determine the space group and unit cell parameters of a substituted benzaldehyde derivative.
-
Crystallization:
-
Mounting:
-
Select a defect-free prism (
).[1] -
Mount on a glass fiber using perfluoropolyether oil.
-
Cooling: Flash cool to 100 K (or 93 K) using a nitrogen stream to reduce thermal motion and prevent degradation.
-
-
Data Collection:
-
Source: Mo K
radiation ( ).[3] -
Strategy: Collect
-scans to ensure completeness up to .
-
-
Refinement:
-
Solve structure using Direct Methods (SHELXS/SHELXT).
-
Refine using Full-Matrix Least-Squares on
(SHELXL).[1]
-
Comparative Analysis: C-Linked vs. O-Linked Derivatives[1]
A. The Stable Scaffold: 2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde
This derivative serves as a benchmark for stable crystal packing.[1] The propynyl (alkyne) groups act as rigid rods, facilitating specific
-
Crystal System: Monoclinic
-
Space Group:
(or depending on polymorph) -
Key Interaction: The crystal lattice is stabilized by a "ladder-like" array formed by
stacking interactions (centroid-centroid distance ) and weak hydrogen bonds.[1][4]
B. The Reactive Candidate: o-Propenyl/Alkyl Benzaldehydes
These molecules are inherently unstable in the solid state under light. The ortho-alkyl/alkenyl group containing
-
Mechanism: Upon UV irradiation, the carbonyl oxygen abstracts a
-hydrogen from the ortho-substituent, forming an unstable xylylenol (photoenol). -
Solid-State Consequence: If the crystal packing holds the substituent close to the carbonyl oxygen (distance
), the reaction proceeds topochemically, often destroying the single crystallinity or converting it to a benzocyclobutenol product.
Comparative Data Table
| Feature | O-Propynyloxy Derivatives | o-Propenyl/Alkyl Derivatives |
| Primary Utility | Crystal Engineering, Click Chemistry | Photochemical Synthesis, Switches |
| Solid-State Stability | High (Stable to ambient light) | Low (Photochromic/Photolabile) |
| Dominant Interaction | ||
| Space Group (Typ.) | Often | |
| Reaction Outcome | Inert (Packing preserved) | Cyclization to Benzocyclobutenol |
| Melting Point | Distinct ( | Often lowers upon irradiation |
Visualizing the Logic
The following diagrams illustrate the structural determination workflow and the mechanistic divergence between the two classes.
Figure 1: Crystallography & Reactivity Workflow[1]
Caption: Workflow distinguishing the structural analysis of stable ether derivatives vs. reactive carbon-linked analogs.
Detailed Experimental Data (Reference)
For the stable 2,4-bis(prop-2-yn-1-yloxy)benzaldehyde , the following crystallographic parameters are typical for this class of compounds (derived from Acta Cryst. E and related literature):
-
Formula:
-
Crystal System: Monoclinic
-
Space Group:
-
Unit Cell Dimensions:
-
Volume:
-
Z: 4
Interpretation: The short
References
-
Crystal Structure of 4-(Prop-2-yn-1-yloxy)benzaldehyde Source: Acta Crystallographica Section E URL:[Link] Relevance: Defines the "ladder-like" packing motif and
-stacking parameters for propynyloxy benzaldehydes. -
Efficient Photocyclization of o-Alkylbenzaldehydes in the Solid State Source: The Journal of Organic Chemistry (ACS) URL:[Link] Relevance: Establishes the mechanism of solid-state photoenolization and the structural requirements for o-substituted benzaldehydes.
-
Solid-State Photochromism and Photoreactivity of o- and p-Anisaldehydes Source: Organic Letters (ACS) URL:[Link] Relevance: Compares reactivity of isomers and highlights the stability issues of o-substituted derivatives under irradiation.
-
2,4-Bis(prop-2-yn-1-yloxy)benzaldehyde Crystal Data Source: PubMed Central (PMC) URL:[Link] Relevance: Provides the specific unit cell parameters and space group data used in the Comparative Analysis section.
Reactivity Comparison Guide: o-Propenylbenzaldehyde vs. Styrene
Executive Summary
This technical guide analyzes the divergent reactivity profiles of Styrene (Vinylbenzene) and o-Propenylbenzaldehyde (2-(1-propenyl)benzaldehyde). While both share a styrenyl core (a vinyl group conjugated to a benzene ring), the presence of the ortho-formyl group in o-propenylbenzaldehyde introduces a "bifunctional" character that fundamentally alters its reaction pathways.
-
Styrene acts as a monofunctional "external" trap, excelling in intermolecular additions and polymerizations.
-
o-Propenylbenzaldehyde functions as a bifunctional "internal" system, favoring intramolecular cyclizations, electrocyclizations, and heterocycle formation.
Molecular Architecture & Electronic Properties
| Feature | Styrene | o-Propenylbenzaldehyde |
| Structure | Ph–CH=CH₂ | o-(CHO)C₆H₄–CH=CH–CH₃ |
| Electronic Character | Electron-rich alkene (Donor) | Electron-deficient alkene (Acceptor via conjugation with CHO) |
| Key Reactivity Mode | Intermolecular (Polymerization, Addition) | Intramolecular (Cyclization, Condensation) |
| Dipolarophile Nature | Moderate | Activated (due to electron-withdrawing CHO) |
Mechanistic Implication
In styrene, the vinyl group's reactivity is governed by the resonance stabilization of the benzyl radical/cation. In o-propenylbenzaldehyde, the formyl group (
Photochemical Reactivity: Dimerization vs. Cyclization
The photochemical behavior of these two molecules illustrates the "Intermolecular vs. Intramolecular" divergence.
Styrene: Intermolecular Dimerization
Upon UV irradiation (typically >300 nm), styrene undergoes a [2+2] photocycloaddition to form cyclobutane derivatives (dimers). This is a diffusion-controlled intermolecular process.
o-Propenylbenzaldehyde: Intramolecular Electrocyclization
Irradiation of o-propenylbenzaldehyde triggers a 6
Visualization of Pathways
Figure 1: Divergent photochemical pathways. Styrene dimerizes, while o-PBA undergoes structural reorganization.
Nitrogen Heterocycle Synthesis: The Hydrazine Test
Reaction with hydrazine is a definitive chemical test to distinguish these substrates. This protocol exploits the ortho-disposition of the aldehyde and alkene in o-propenylbenzaldehyde.
Comparative Data
| Reagent | Styrene Product | o-Propenylbenzaldehyde Product | Reaction Type |
| Hydrazine ( | No Reaction (or simple addition under forcing conditions) | Phthalazine / Dihydrophthalazine | Condensation + Cyclization |
| Hydroxylamine ( | No Reaction | Isoxazoline (Tricyclic) | Nitrone formation + [3+2] Cycloaddition |
Experimental Protocol: Synthesis of Phthalazine Derivative
Objective: Conversion of o-propenylbenzaldehyde to 1-methyl-1,2-dihydrophthalazine via cascade condensation/cyclization.
Reagents:
-
o-Propenylbenzaldehyde (1.0 equiv)
-
Hydrazine monohydrate (1.2 equiv)
-
Ethanol (Solvent)[1]
-
Acetic acid (Catalytic, 5 mol%)
Step-by-Step Workflow:
-
Preparation: Dissolve o-propenylbenzaldehyde (5 mmol) in ethanol (20 mL) in a round-bottom flask.
-
Addition: Add hydrazine monohydrate (6 mmol) dropwise at 0°C.
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (disappearance of aldehyde spot).
-
Workup: Concentrate the solvent under reduced pressure.
-
Purification: Recrystallize the residue from ethanol/hexane to obtain the dihydrophthalazine product.
Mechanism:
-
Condensation: Hydrazine attacks the aldehyde to form a hydrazone intermediate.
-
Cyclization: The nucleophilic nitrogen of the hydrazone attacks the internal alkene (Michael-type or electrocyclic closure) to form the 6-membered heterocycle.
-
Oxidation (Optional): Exposure to air or mild oxidants converts the dihydrophthalazine to the fully aromatic phthalazine.
1,3-Dipolar Cycloaddition: Intermolecular vs. Intramolecular
This section highlights the utility of o-propenylbenzaldehyde in generating complex polycyclic scaffolds, a capability styrene lacks.
Styrene: The Passive Dipolarophile
Styrene is a classic dipolarophile. It reacts with external 1,3-dipoles (e.g., nitrones, azides, nitrile oxides) to form 5-membered heterocycles.
-
Limitation: Requires the synthesis and handling of an unstable external dipole. Regioselectivity can be mixed.
o-Propenylbenzaldehyde: The Self-Contained System
o-Propenylbenzaldehyde can react with hydroxylamine to generate a nitrone in situ. Because the alkene is tethered ortho to the nitrone, the reaction proceeds via an Intramolecular 1,3-Dipolar Cycloaddition (IMDC) .
-
Product: Fused tricyclic isoxazolidine.[2]
-
Stereocontrol: Highly diastereoselective (typically cis-fused) due to the geometric constraints of the transition state.
Reaction Pathway Diagram
Figure 2: The intramolecular cascade of o-propenylbenzaldehyde to form tricyclic scaffolds.
Polymerization Profile[3][4]
| Property | Styrene | o-Propenylbenzaldehyde |
| Polymerization Type | Radical, Cationic, Anionic | Step-Growth (via CHO) or Cationic (limited) |
| Commercial Utility | Polystyrene (PS), ABS, SBR Rubber | Specialty Resins, Cross-linkers |
| Radical Stability | Excellent (Benzylic stabilization) | Poor (Aldehyde interference/Chain transfer) |
Insight: Styrene is an ideal monomer because the vinyl group is the sole reactive center, and the phenyl ring stabilizes the propagating radical. In o-propenylbenzaldehyde, the aldehyde group is a "radical trap" (via H-abstraction), often terminating chain growth. Therefore, o-propenylbenzaldehyde is rarely used for vinyl polymerization but is valuable for step-growth polymerization (reacting the aldehyde with diamines) or as a photocrosslinking agent.
References
-
Photochemistry of o-Vinylbenzaldehydes
- Title: Photochemical Transform
-
Source:Journal of the American Chemical Society.[3]
- Context: Describes the photoenolization and subsequent cyclization pathways of o-alkyl and o-alkenyl benzaldehydes.
-
(Representative)
-
Intramolecular 1,3-Dipolar Cycloaddition
-
Synthesis of Phthalazines
-
Title: Synthesis of Phthalazines from o-Phthalaldehyde and Related Derivatives.[4]
- Source:Journal of Organic Chemistry.
- Context: Establishes the reaction of hydrazine with o-disubstituted benzene deriv
-
-
Styrene Polymerization Kinetics
- Title: Principles of Polymeriz
- Source:Wiley-Interscience.
- Context: Standard reference for styrene radical polymeriz
Sources
- 1. bu.edu.eg [bu.edu.eg]
- 2. academia.edu [academia.edu]
- 3. Photochemistry of o-nitrobenzaldehyde and related studies (Journal Article) | OSTI.GOV [osti.gov]
- 4. US3249611A - Novel method for the preparation of phthalazines - Google Patents [patents.google.com]
- 5. Direct Photochemical Synthesis of Substituted Benzo[b]fluorenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photochemical halogen-bonding assisted generation of vinyl and sulfur-centered radicals: stereoselective catalyst-free C(sp2)–S bond forming reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]
HPLC retention time differences between E- and Z-o-propenylbenzaldehyde
This guide details the High-Performance Liquid Chromatography (HPLC) separation of E- and Z-isomers of o-propenylbenzaldehyde (2-(1-propenyl)benzaldehyde). It is designed for researchers requiring precise quantification of these isomers, often encountered during Wittig olefination or photochemical studies.
Executive Summary
-
Target Analytes: o-Propenylbenzaldehyde (E- and Z-isomers).
-
Separation Challenge: These geometric isomers possess identical molecular weights (MW 146.19 g/mol ) and similar polarities, requiring separation based on molecular shape (planarity) and hydrophobic surface area .
-
Standard Elution Order (Reverse Phase - C18):
-
First Eluter: Z-isomer (cis)[1]
-
Second Eluter: E-isomer (trans)
-
-
Mechanism: The Z-isomer adopts a twisted conformation due to steric hindrance between the aldehyde carbonyl and the propenyl methyl group, reducing its interaction with the C18 stationary phase. The E-isomer is more planar, allowing stronger hydrophobic interaction and longer retention.
Chemical Principles of Separation
The separation of these isomers is governed by the Hydrophobic Subtraction Model . While both isomers are lipophilic, their spatial arrangement dictates their affinity for the stationary phase.
Structural Analysis
-
(E)-2-(1-propenyl)benzaldehyde: The phenyl ring and the propenyl double bond can achieve near-coplanarity. This maximizes
- conjugation and creates a "flat" hydrophobic footprint that intercalates effectively between C18 alkyl chains. -
(Z)-2-(1-propenyl)benzaldehyde: Significant steric clash occurs between the aldehyde oxygen and the methyl group of the propenyl chain. This forces the molecule into a non-planar, twisted conformation. This "kinked" shape reduces the effective contact area with the stationary phase, leading to faster elution.
Visualization of Separation Mechanism
Caption: Mechanistic workflow showing why steric twisting in the Z-isomer leads to weaker retention compared to the planar E-isomer.
Experimental Protocols
Method A: Reverse Phase (Standard Analytical)
This is the preferred method for reaction monitoring and purity checks due to its reproducibility and compatibility with aqueous buffers.
| Parameter | Condition |
| Column | C18 (e.g., Agilent ZORBAX Eclipse Plus, 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water + 0.1% Formic Acid (to suppress silanol interactions) |
| Mobile Phase B | Acetonitrile (MeCN) |
| Gradient | Isocratic 60:40 (B:A) or Gradient 50% → 90% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV @ 254 nm (Max absorption for conjugated system) |
| Injection Vol | 10 µL |
Expected Results:
-
Retention Time (Z): ~4–6 minutes (depending on exact column dead volume).
-
Retention Time (E): ~7–9 minutes.
-
Selectivity (
): Typically 1.2 – 1.5, providing baseline separation.
Method B: Normal Phase (Isomer Purification)
Used when preparative isolation is required or if the compound is unstable in aqueous acid.
| Parameter | Condition |
| Column | Silica (e.g., Phenomenex Luna Silica, 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane : Ethyl Acetate (95 : 5 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm |
Elution Reversal Note: In Normal Phase, polarity dictates retention. The Z-isomer, being less symmetric and having a higher net dipole moment, is often more retained than the E-isomer.
-
Order: E-isomer (First) → Z-isomer (Second).
Comparative Data Analysis
The following table summarizes the performance characteristics of the isomers under the Standard Reverse Phase conditions (Method A).
| Feature | Z-Isomer (cis) | E-Isomer (trans) | Causality |
| Relative Retention ( | Lower | Higher | Planarity increases hydrophobic surface area contact. |
| UV Absorption ( | ~248 nm | ~254 nm | E-isomer has better |
| Thermodynamic Stability | Lower | Higher | Steric strain in Z makes it susceptible to photo-isomerization. |
| Synthetic Origin | Kinetic Product | Thermodynamic Product | Common in salt-free Wittig reactions (Non-stabilized ylides). |
Troubleshooting & Validation
If peak identification is ambiguous, use the following self-validating steps:
-
UV Spectrum Check: The E-isomer typically has a higher extinction coefficient (
) and a slightly red-shifted compared to the Z-isomer due to better conjugation. -
Iodine Isomerization Test: Expose the sample to a catalytic amount of iodine (
) and light. This will drive the mixture toward the thermodynamic equilibrium (mostly E). The peak that grows is the E-isomer. -
Co-injection: Spike the sample with a known standard of pure benzaldehyde (precursor) to ensure neither peak is starting material (benzaldehyde elutes much earlier in RP-HPLC).
References
-
Maryanoff, B. E., & Reitz, A. B. (1989).[2] "The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects."[3][4] Chemical Reviews, 89(4), 863-927. Link
-
Vedejs, E., & Peterson, M. J. (1994). "Stereocontrol in organic synthesis using the Wittig reaction." Topics in Stereochemistry, 21, 1-157. Link
-
Reich, H. J. (2023). "Winplt and the Wittig Reaction." University of Wisconsin-Madison Chemistry Data. (Detailed spectral and separation data for propenylbenzenes). Link
-
Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Source for Hydrophobic Subtraction Model principles). Link
Sources
- 1. EP0010875A1 - Process of separating cis and trans isomers of cyclopropane carboxylic acids - Google Patents [patents.google.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. Wittig Reaction [organic-chemistry.org]
- 4. Stereoselective Synthesis and Catalytical Application of Perillaldehyde-Based 3-Amino-1,2-diol Regioisomers - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
2-(Prop-1-EN-1-YL)benzaldehyde proper disposal procedures
Standard Operating Procedure: Handling, Reactivity, and Disposal of 2-(Prop-1-en-1-yl)benzaldehyde
Introduction & Chemical Profile
2-(Prop-1-en-1-yl)benzaldehyde is a highly versatile ortho-substituted aromatic aldehyde frequently utilized in transition-metal-catalyzed cascade reactions and the synthesis of complex heterocycles, such as phthalides and indanones[1]. However, its dual-functional nature—combining an electrophilic formyl group with a nucleophilic, polymerizable alkene—presents unique logistical and safety challenges in the laboratory.
As a Senior Application Scientist, I emphasize that laboratory safety cannot rely on the rote memorization of hazard codes; it requires a mechanistic understanding of chemical reactivity. The presence of both an aldehyde and an allylic/vinylic system makes this compound highly susceptible to auto-oxidation and polymerization when exposed to atmospheric oxygen and light[2].
Table 1: Physicochemical Properties & Hazard Causality
| Property | Value | Causality / Safety Implication |
| Molecular Formula | C10H10O | Contains no halogens; must be routed to non-halogenated organic waste streams to prevent toxic incineration byproducts[3]. |
| Molecular Weight | 146.19 g/mol | N/A |
| Flash Point | ~91 °C | Combustible liquid[4]. Must be kept away from open flames, sparks, and localized heat sources. |
| GHS Hazards | H302, H315, H319, H335 | Harmful if swallowed; causes skin, eye, and respiratory irritation[4]. Mandates the use of a fume hood and standard PPE (nitrile gloves, goggles). |
| Reactive Moieties | Aldehyde, Alkene | Prone to auto-oxidation (forming shock-sensitive peroxides) and radical polymerization[2]. Requires inert storage and routine peroxide testing[5]. |
Mechanistic Causality of Degradation
Why do we mandate inert storage and rigorous disposal protocols? The causality lies directly in the molecule's degradation pathways. Aldehydes readily undergo auto-oxidation upon air exposure to form peroxy acids, which subsequently cleave or rearrange into benzoic acid derivatives[2]. Simultaneously, the alkene moiety can form allylic peroxides or undergo radical-initiated cross-linking when exposed to UV light. Understanding this pathway validates the necessity of our handling and disposal protocols.
Auto-oxidation and polymerization degradation pathways of 2-(Prop-1-en-1-yl)benzaldehyde.
Experimental Workflow: Safe Handling Protocols
To ensure experimental reproducibility and prevent the accumulation of hazardous peroxides, the following self-validating protocol must be strictly adhered to during operational use:
-
Atmospheric Control: Always handle the neat liquid inside a certified chemical fume hood[2]. For highly sensitive catalytic reactions, use Schlenk line techniques or a nitrogen/argon-filled glovebox to transfer the reagent.
-
Light Exclusion: Transfer the chemical using amber or foil-wrapped glassware to inhibit UV-catalyzed radical initiation.
-
Inert Storage: After use, purge the headspace of the storage vessel with argon or nitrogen gas for at least 60 seconds[2]. Seal tightly with a PTFE-lined cap and wrap with Parafilm.
-
Temperature Control: Store in a dedicated flammables cabinet at or below 25 °C, strictly segregated from strong oxidizers, acids, and bases.
Proper Disposal Procedures & Logistics
The disposal of 2-(Prop-1-en-1-yl)benzaldehyde must address both its peroxide-forming potential and its status as a combustible organic liquid. Because the molecule contains no halogens, it must be segregated into non-halogenated waste streams[3]. Mixing non-halogenated solvents with halogenated waste drastically increases disposal costs and complicates the commercial incineration process, which often utilizes non-halogenated waste for fuel blending in cement kilns[6].
Safe evaluation, treatment, and disposal workflow for 2-(Prop-1-en-1-yl)benzaldehyde waste.
Step-by-Step Disposal Methodology:
-
Peroxide Screening: Before disposing of aged or uninhibited stock, test the liquid using a potassium iodide (KI) starch test strip. Dip the strip into the solvent and wait 15 seconds. Any appearance of a blue color indicates the presence of peroxides[5].
-
Peroxide Quenching (If Positive): If peroxide concentrations exceed 20 ppm, they must be neutralized prior to bulking[7]. Slowly add a 10% (w/v) aqueous solution of sodium metabisulfite to the waste under vigorous stirring[7]. Re-test the organic layer until the peroxide concentration reads 0 ppm.
-
Waste Segregation: Transfer the quenched organic layer (or the peroxide-negative waste) into a designated, chemically compatible carboy labeled "Non-Halogenated Organic Waste"[8]. Do not mix with aqueous or halogenated waste streams[3].
-
Regulatory Labeling: Affix a hazardous waste tag immediately. List the exact chemical name ("2-(Prop-1-en-1-yl)benzaldehyde") and its concentration. Check the hazard boxes for "Combustible" and "Irritant"[2].
-
Secondary Containment & Pickup: Store the waste carboy in secondary containment (e.g., a polyethylene tub) to prevent spill propagation[8]. Request an Environmental Health and Safety (EH&S) pickup before the container reaches 90% capacity or the 180-day accumulation limit[9].
Emergency Spill Protocols
In the event of a localized laboratory spill, execute the following self-contained protocol:
-
Isolate: Eliminate all ignition sources immediately. Ensure the fume hood sash is lowered to maximize exhaust velocity and contain vapors[2].
-
Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Never use combustible materials like paper towels if the presence of peroxides is suspected.
-
Collect: Sweep the absorbed mixture using non-sparking tools and place it into a solid hazardous waste container. Label the container strictly as "Contaminated Debris: 2-(Prop-1-en-1-yl)benzaldehyde"[8].
References
-
[4] ECHEMI. 62708-42-3, Benzaldehyde, 2-(2-propenyl)- (9CI) Formula. 4
-
[1] MDPI. Synthesis of Phthalides and α,β-butenolides by Transition Metal-Catalyzed Activation of C—H Bonds. 1
-
[7] Berkeley Lab EHS. Management of Peroxide-Forming Organic Solvents.7
-
[2] National Institutes of Health (NIH) / National Research Council. Working with Chemicals - Prudent Practices in the Laboratory. 2
-
[8] University of Illinois Division of Research Safety. Chemical Waste Procedures. 8
-
[5] University of Illinois Division of Research Safety. Peroxide-Forming Chemicals. 5
-
[3] University of Nebraska Medical Center (UNMC). UNMC Waste Minimization Plan. 3
-
[6] American Chemical Society (ACS). Most solvent waste from US academic labs ends up in the air.6
-
[9] Eastern Washington University. Hazardous Waste Management Program. 9
Sources
- 1. mdpi.com [mdpi.com]
- 2. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. unmc.edu [unmc.edu]
- 4. echemi.com [echemi.com]
- 5. Peroxide-Forming Chemicals | Division of Research Safety | Illinois [drs.illinois.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Management of Peroxide-Forming Organic Solvents [ehs.lbl.gov]
- 8. Chemical Waste Procedures | Division of Research Safety | Illinois [drs.illinois.edu]
- 9. in.ewu.edu [in.ewu.edu]
Personal protective equipment for handling 2-(Prop-1-EN-1-YL)benzaldehyde
Executive Summary & Risk Profile
2-(Prop-1-en-1-yl)benzaldehyde (CAS: 67845-46-9 / 94956-98-6 variants) is a reactive aromatic aldehyde intermediate.[1][2] While valuable for heterocyclic synthesis, its safety profile is governed by two distinct chemical moieties: the aldehyde carbonyl (susceptible to autoxidation) and the alkenyl side chain (potential for polymerization/conjugation).
Immediate Hazards:
-
Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1][2][3][4]
-
Irritation: Causes serious eye irritation (Category 2A), skin irritation (Category 2), and respiratory tract irritation (Category 3).[5]
-
Reactivity: Air-sensitive. Spontaneous oxidation to the corresponding benzoic acid derivative can occur upon prolonged exposure to atmosphere.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on permeation data for analogous aromatic aldehydes (e.g., Benzaldehyde, Cinnamaldehyde). Standard thin nitrile gloves (0.11 mm) provide insufficient protection for prolonged contact.
| PPE Category | Recommendation | Technical Rationale |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are inadequate due to the liquid nature and severe irritation potential. A face shield is required for transfers >100 mL. |
| Hand (Splash) | Double-gloved Nitrile (Total thickness >0.22 mm) | Thin nitrile degrades quickly (<10 min) against concentrated aldehydes. Double gloving provides a temporary buffer for immediate doffing. |
| Hand (Immersion) | Silver Shield® (Laminate) or Butyl Rubber | Critical: Laminate films offer >4 hours breakthrough time. Use these for spill cleanup or equipment maintenance.[6] |
| Respiratory | Half-mask with OV Cartridges (Organic Vapor) | Required if working outside a fume hood (e.g., spill response). The compound has a distinct, pungent odor that causes olfactory fatigue. |
| Body | Chemical-Resistant Lab Coat (poly-cotton blend minimum) | Standard cotton coats absorb liquids. For high-volume handling, use a Tyvek® apron. |
Operational Protocols: The "Why" and "How"
A. Engineering Controls & Handling
The Principle of Containment: This compound is a lachrymator and respiratory irritant. All operations must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm.
-
Inert Atmosphere: Due to the aldehyde's susceptibility to autoxidation (forming acidic impurities that can catalyze polymerization), handle under a blanket of Nitrogen (
) or Argon ( ). -
Glassware: Use oven-dried glassware. Moisture can promote hydrate formation or hydrolysis of downstream intermediates.
B. Storage & Stability[3][7][8][9]
-
Temperature: Store at 2–8°C .
-
Atmosphere: Store under inert gas.[7] Cap containers tightly and seal with Parafilm to prevent oxygen ingress.
-
Segregation: Store away from strong oxidizers (e.g., permanganates, peroxides) and strong bases (which induce aldol condensation).
C. Workflow Visualization
The following diagram outlines the decision logic for safe handling and transfer.
Figure 1: Operational workflow emphasizing risk-based PPE escalation.
Emergency Response & Disposal
A. Spill Management Strategy
Do NOT use paper towels. Aldehydes can react exothermically with cellulose or ignite if the flash point is reached.
-
Evacuate: Clear the immediate area of personnel.
-
Ventilate: Maximize fume hood sash height (if spill is inside) or open lab ventilation.
-
Absorb: Use Vermiculite or Diatomaceous Earth . These are non-reactive inorganic absorbents.
-
Decontaminate: Wash the surface with a mild soap solution. Do not use bleach (hypochlorite), as it reacts aggressively with aldehydes.
B. Disposal Logic (Graphviz)
Figure 2: Waste segregation logic to prevent incompatible chemical mixing.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5366794, 2-(1-Propenyl)benzaldehyde. Retrieved from [Link]
-
National Research Council (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
